4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQDZYHNOGWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346313 | |
| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87260-24-0 | |
| Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 4-fluoro-4'-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
CAS Number: 87260-24-0
For correspondence: Lead Scientist, Advanced Materials Division
Abstract
This technical whitepaper provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key component in advanced liquid crystal displays (LCDs). The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its applications in liquid crystal formulations. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the synthesis and application of fluorinated biphenyl compounds. All quantitative data is presented in structured tables for clarity and comparative analysis, and a detailed workflow for its synthesis is provided.
Introduction
This compound is a thermotropic liquid crystal material that has garnered significant interest due to its unique electro-optical properties. The incorporation of a fluorine atom into the biphenyl structure introduces a significant dipole moment, which is crucial for the formulation of liquid crystal mixtures with specific dielectric anisotropies. These properties, combined with the stability of the cyclohexyl ring, make it a valuable component in the manufacturing of high-performance LCDs. This document serves as a technical guide to its synthesis, properties, and applications.
Physicochemical Properties
The properties of this compound are summarized in the table below. These properties are essential for its application in liquid crystal mixtures, influencing factors such as melting point, clearing point, and viscosity.
| Property | Value | Reference |
| CAS Number | 87260-24-0 | [1][2] |
| Molecular Formula | C₂₁H₂₅F | [1] |
| Molecular Weight | 296.43 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 106 °C | [2] |
| Purity | >98.0% (GC) |
Spectroscopic Data
¹H NMR Spectral Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)
| Assignment | Chemical Shift (ppm) |
| A | 7.517 |
| B | 7.516 |
| C | 7.409 |
| D | 7.326 |
| E | 7.100 |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
Mass Spectrometry Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)
| m/z | Intensity |
| 172.0 | 100.0 |
| 171.0 | 29.6 |
| 170.0 | 20.6 |
| 173.0 | 13.0 |
| Source: 70 eV[3] |
IR Spectral Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)
A digitized IR spectrum for 4-Fluoro-1,1'-biphenyl is available through the NIST/EPA Gas-Phase Infrared Database.[4]
Experimental Protocols: Synthesis
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method provides a high-yield and selective route to the desired biphenyl structure.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Procedure
Materials:
-
1-Bromo-4-fluorobenzene
-
4-(trans-4-propylcyclohexyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask until the reactants are fully dissolved.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of diethyl ether and 100 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and dichloromethane as the eluent, to yield this compound as a white solid.
Applications in Liquid Crystal Displays
This compound is primarily used as a component in liquid crystal mixtures for display applications. The presence of the fluorine atom enhances the dielectric anisotropy of the mixture, which is a critical parameter for the performance of twisted nematic (TN) and other types of LCDs. A patent for a liquid crystal composition containing a similar fluorobenzene derivative demonstrated that its addition resulted in a low viscosity and a high clearing point.[5]
Performance in a Liquid Crystal Mixture
While specific data for a mixture containing the title compound is proprietary, a representative example of a liquid crystal composition is provided below to illustrate the typical components and their proportions.
| Component | Type | Weight % |
| trans-4-propyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 24% |
| trans-4-pentyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 36% |
| trans-4-heptyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 25% |
| trans-4-pentyl-(4"-cyanobiphenyl)cyclohexane | Nematic LC | 15% |
| This is an example of a nematic liquid crystal mixture. The addition of this compound would modify the electro-optical properties of such a mixture.[5] |
Conclusion
This compound is a key fluorinated biphenyl derivative with significant applications in the field of liquid crystal displays. Its synthesis via Suzuki-Miyaura coupling is a well-established and efficient method. The physicochemical properties of this compound make it a valuable component for tuning the electro-optical characteristics of liquid crystal mixtures. This technical guide provides a foundational understanding for researchers and scientists working with this and related materials.
References
- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 4. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 5. EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the liquid crystal compound 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The information presented herein is intended to support research and development activities, particularly in the fields of materials science and drug delivery systems where the unique properties of liquid crystals are of significant interest.
Chemical Identity and Physical Properties
This compound is a fluorinated biphenyl derivative featuring a propylcyclohexyl group. This molecular structure imparts the material with its liquid crystalline characteristics. It is a white, solid crystalline compound at room temperature.[1][2]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene | [3][4] |
| CAS Number | 87260-24-0 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₅F | [1][3][4] |
| Molecular Weight | 296.43 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 106 °C | [1][2] |
| Purity (GC) | >98.0% | [1] |
Spectroscopic and Analytical Data
The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic and chromatographic techniques.
Table 2: Spectroscopic and Analytical Data
| Technique | Data Summary |
| ¹H NMR | Data confirms the presence of aromatic, cyclohexyl, and propyl protons in the expected ratios. |
| ¹³C NMR | Spectral data is available and consistent with the proposed chemical structure.[4] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak consistent with the molecular weight, confirming the compound's identity.[4] |
Detailed spectral data and interpretation are often found in specialized databases or the supplementary information of scientific publications. For novel batches, it is imperative to acquire and interpret these spectra to verify the compound's identity and purity.
Liquid Crystalline Properties
As a nematic liquid crystal, this compound exhibits a phase of matter that is intermediate between a crystalline solid and an isotropic liquid.[5] This mesophase is characterized by long-range orientational order of the molecules.
Table 3: Liquid Crystalline Properties
| Property | Value | Description |
| Mesomorphic Range | 104 to 160 °C | The temperature range over which the compound exhibits liquid crystalline properties. |
| Clearing Point | Data not explicitly found in searches. | The temperature at which the liquid crystal transitions to an isotropic liquid. |
| Birefringence (Δn) | Data not explicitly found in searches. | The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. |
| Dielectric Anisotropy (Δε) | Data not explicitly found in searches. | The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. |
The specific values for clearing point, birefringence, and dielectric anisotropy are crucial for the application of liquid crystals in devices and formulations. These properties are highly dependent on temperature and the presence of any impurities.
Experimental Protocols
Synthesis
A common and effective method for the synthesis of 4-substituted-4'-fluorobiphenyl compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a boronic acid or ester with a halide.
Diagram 1: Generalized Suzuki Coupling Reaction for Synthesis
Caption: Generalized Suzuki coupling for synthesis.
General Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-(trans-4-propylcyclohexyl)phenylboronic acid, 1-bromo-4-fluorobenzene, a palladium catalyst, and a suitable solvent system.
-
Add an aqueous solution of a base (e.g., sodium carbonate).
-
Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude product is typically purified by recrystallization from a suitable solvent to obtain a high-purity crystalline solid.
Diagram 2: General Purification Workflow
Caption: Purification by recrystallization workflow.
General Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Characterization of Liquid Crystalline Properties
The liquid crystalline properties are typically characterized using a combination of thermal analysis and optical microscopy.
Diagram 3: Characterization Workflow for Liquid Crystal Properties
Caption: Workflow for liquid crystal characterization.
General Protocols:
-
Differential Scanning Calorimetry (DSC): A small, weighed amount of the sample is heated and cooled at a controlled rate in a DSC instrument. The resulting thermogram will show endothermic and exothermic peaks corresponding to phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic), allowing for the determination of transition temperatures and enthalpies.
-
Polarized Optical Microscopy (POM): A thin film of the sample is placed between two crossed polarizers on a temperature-controlled stage of a microscope. As the sample is heated and cooled through its mesophases, characteristic textures can be observed, which are used to identify the type of liquid crystal phase (e.g., nematic, smectic).
-
Birefringence Measurement: The birefringence can be determined by various methods, including the use of a Sénarmont or Berek compensator with a polarized microscope, or by analyzing the transmission spectrum of a liquid crystal cell of a known thickness.[3]
-
Dielectric Anisotropy Measurement: The dielectric anisotropy is measured by determining the capacitance of a liquid crystal cell with the molecules aligned parallel and perpendicular to an applied electric field.[6][7] This is typically done using an LCR meter over a range of frequencies.[7]
Solubility
The solubility of this compound is expected to be low in polar solvents like water and higher in non-polar organic solvents, a characteristic typical for biphenyl-based liquid crystals.
Table 4: Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar Aprotic (e.g., Toluene, Hexane) | High | "Like dissolves like" principle; the molecule has a large non-polar component. |
| Polar Aprotic (e.g., Acetone, THF) | Moderate to High | The polarity of these solvents can interact with the fluorinated biphenyl core. |
| Polar Protic (e.g., Ethanol, Methanol) | Low to Moderate | The hydrogen bonding capability of these solvents is not well-matched with the non-polar nature of the majority of the molecule. |
| Aqueous (e.g., Water) | Very Low | The hydrophobic nature of the molecule will lead to poor solubility in water. |
It is crucial for researchers to experimentally determine the solubility in specific solvents relevant to their application.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General good laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.
This technical guide provides a foundation for understanding the key physicochemical properties of this compound. For specific applications, it is highly recommended that researchers perform their own detailed characterization to ensure the material meets the requirements of their intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. labproinc.com [labproinc.com]
- 3. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 4. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
An In-depth Technical Guide to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is limited. This guide provides a comprehensive overview of its known chemical and physical properties, alongside generalized experimental methodologies and potential biological implications based on related compounds.
Executive Summary
This compound is a fluorinated biphenyl compound recognized primarily for its application as a liquid crystal monomer.[1] Its molecular structure, featuring a biphenyl core, a propylcyclohexyl group, and a fluorine atom, imparts specific physicochemical properties relevant to materials science. While its direct biological activities and interactions with signaling pathways are not extensively documented in public literature, the presence of the fluorinated biphenyl moiety suggests potential relevance in medicinal chemistry due to the known effects of fluorination on drug candidates, such as enhanced metabolic stability and membrane permeability. This guide synthesizes the available data on its molecular structure, properties, and offers general experimental frameworks for its analysis.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central 1,1'-biphenyl scaffold. A fluorine atom is substituted at the 4-position of one phenyl ring, and a trans-4-propylcyclohexyl group is attached to the 4'-position of the other phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C21H25F | [1] |
| Molecular Weight | 296.43 g/mol | [2] |
| CAS Number | 87260-24-0 | [1][2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 106 °C | [2] |
| Purity | >98.0% (by GC) | [3] |
| Synonyms | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene | [1] |
General Experimental Protocols
General Synthesis Methodology
The synthesis of fluorinated biphenyl compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[6] A plausible synthetic route for this compound would involve the coupling of a fluorophenylboronic acid with a brominated or iodinated propylcyclohexyl-biphenyl derivative.
General Suzuki Coupling Protocol:
-
Reactants: An aryl halide (e.g., 4-bromo-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl) and a boronic acid (e.g., 4-fluorophenylboronic acid).
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[6]
-
Base: An aqueous base solution, for instance, potassium carbonate or sodium carbonate.
-
Solvent: A two-phase solvent system, commonly toluene/ethanol/water or dioxane/water.[6]
-
Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated with stirring for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel or recrystallization.
Purity Determination by Gas Chromatography (GC)
The purity of the final compound is often assessed using Gas Chromatography.
General GC Protocol:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., a DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature and held. The specific temperatures and ramp rate would need to be optimized for this compound.
-
Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane or hexane), is injected into the GC.
-
Data Analysis: The peak area of the main component is compared to the total area of all peaks to determine the purity percentage.
Potential Biological Significance and Signaling Pathways
There is no direct evidence in the reviewed literature of specific biological activities or signaling pathway interactions for this compound. However, the incorporation of fluorine into organic molecules is a common strategy in drug design to enhance pharmacological properties.[7][8][9][10]
The introduction of fluorine can:
-
Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, prolonging the half-life of a drug.[11]
-
Enhance Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[7][10]
-
Modulate Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[8]
A study on the metabolism of a structurally related fluorinated liquid-crystal monomer, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, in liver microsomes revealed that dealkylation, H-abstraction, and hydroxylation are primary metabolic pathways.[12] This suggests that if this compound were to undergo metabolism, similar transformations on the propylcyclohexyl moiety could be anticipated.
Due to the lack of specific biological data for the target molecule, no signaling pathway diagrams can be provided.
Mandatory Visualizations
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a fluorinated biphenyl compound.
Caption: Generalized workflow for synthesis and characterization.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties, primarily utilized in the field of liquid crystals. While this guide provides a thorough overview of its molecular structure and a framework for its synthesis and analysis, a significant data gap exists regarding its biological effects and mechanisms of action. For researchers in drug development, this compound could be of interest as a scaffold for designing new therapeutic agents, leveraging the known benefits of fluorination. However, any such endeavor would necessitate extensive empirical investigation to determine its biological activity, metabolic fate, and potential toxicity. Future research is required to elucidate the full potential of this and similar fluorinated biphenyl compounds in the life sciences.
References
- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 87260-24-0 | TCI AMERICA [tcichemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathway for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a primary synthesis route for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key intermediate in the development of liquid crystals and specialty organic materials. The document details a robust and widely applicable synthetic method, the Suzuki-Miyaura cross-coupling reaction, and includes a representative experimental protocol, quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a fluorinated biphenyl derivative with applications in the field of liquid crystal displays and advanced materials science.[1][2] Its synthesis is a critical step in the production of these materials, requiring a reliable and efficient method to construct the biaryl scaffold. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted biphenyls.[3][4] This reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.
This guide will focus on the synthesis of this compound via the Suzuki-Miyaura coupling of 1-bromo-4-(trans-4-propylcyclohexyl)benzene and 4-fluorophenylboronic acid.
Synthesis Route: Suzuki-Miyaura Cross-Coupling
The core of this synthetic approach is the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In this specific synthesis, 1-bromo-4-(trans-4-propylcyclohexyl)benzene serves as the organohalide, and 4-fluorophenylboronic acid is the organoboron reagent. The reaction is facilitated by a palladium catalyst and a base in a suitable solvent system.
The general reaction scheme is as follows:
Reactants:
-
1-bromo-4-(trans-4-propylcyclohexyl)benzene
-
4-fluorophenylboronic acid
Catalyst:
-
Palladium-based catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a phosphine ligand)
Base:
-
An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄)
Solvent:
-
A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of biphenyl derivatives, based on analogous reactions reported in the literature. These parameters can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Value/Compound | Notes |
| Aryl Halide | 1-bromo-4-(trans-4-propylcyclohexyl)benzene | 1.0 equivalent |
| Arylboronic Acid | 4-fluorophenylboronic acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand (e.g., triphenylphosphine) | 1-5 mol% |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | A biphasic system is common to dissolve both the organic reactants and the inorganic base. |
| Reaction Temperature | 80 - 110 °C | The optimal temperature depends on the specific catalyst and solvent system used.[3] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] |
| Typical Yield | 70 - 98% | Yields can vary depending on the specific reaction conditions and purification methods. High yields are generally achievable for this type of coupling reaction.[6] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods for Suzuki-Miyaura cross-coupling reactions.[5][7]
Materials:
-
1-bromo-4-(trans-4-propylcyclohexyl)benzene
-
4-fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via a cannula or syringe. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[8]
-
Elute with a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) to isolate the pure this compound.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white solid.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the solid product can also be determined.[2]
-
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis of this compound.
Caption: Suzuki-Miyaura synthesis of the target compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route for the synthesis of this compound. This technical guide offers a comprehensive overview of this synthetic pathway, including a detailed experimental protocol and relevant quantitative data to aid researchers in the successful synthesis of this important compound. The provided information is intended to serve as a foundational resource for professionals in organic synthesis, drug development, and materials science.
References
- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. mdpi.com [mdpi.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide to the Material Safety of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the material safety data for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 87260-24-0). It is intended for use by researchers, scientists, and drug development professionals who may handle this compound. This guide consolidates available safety information, physical and chemical properties, and handling procedures. It also addresses the emerging environmental and health considerations for the broader class of fluorinated liquid crystal monomers (FLCMs). Notably, this guide highlights existing discrepancies in the classification of this material to ensure that appropriate safety precautions are taken.
Chemical Identification and Physical Properties
This compound is a fluorinated biphenyl compound. It is a white to almost white solid in powder or crystal form at room temperature.[1]
| Property | Value | Source |
| CAS Number | 87260-24-0 | [1][2] |
| Molecular Formula | C₂₁H₂₅F | [2][3] |
| Molecular Weight | 296.42 g/mol | [2][3] |
| Appearance | White to Almost white powder to crystal | |
| Physical State | Solid | [1] |
| Melting Point | 106 °C | [1] |
| Boiling Point | 401.4 ± 24.0 °C (Predicted) | |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) |
Hazard Identification and Classification
There is conflicting information regarding the GHS classification of this compound. A Safety Data Sheet (SDS) from TCI Chemicals in Czech indicates that the substance is not hazardous. However, data from other suppliers, such as ChemScene and CookeChem, provide a harmonized classification that indicates potential hazards.[3] For the safety of all personnel, it is recommended to adhere to the more stringent classification until a definitive harmonized classification is established.
Recommended GHS Classification:
| Classification | Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[3] |
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H413: May cause long lasting harmful effects to aquatic life.[3]
Precautionary Statements:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Toxicological and Ecological Information
General Class Context: Fluorinated Liquid Crystal Monomers (FLCMs) It is important to consider this compound within the broader context of FLCMs, which are recognized as emerging environmental contaminants. Recent scientific literature indicates that FLCMs can be persistent, bioaccumulative, and toxic.[1][2][4][5][6] Studies on other FLCMs have shown potential for hepatotoxicity and metabolic disruption in animal models.[7][8] The long-term aquatic hazard classification (H413) for the title compound aligns with these general concerns for the substance class.[3]
Experimental Protocols
Specific experimental protocols for the determination of the toxicological and physical properties of this compound are not publicly available. In general, such data are generated following standardized guidelines, such as those provided by the OECD (Organisation for Economic Co-operation and Development) for testing of chemicals. These may include:
-
Acute Dermal Irritation/Corrosion (OECD 404)
-
Acute Eye Irritation/Corrosion (OECD 405)
-
Ready Biodegradability (OECD 301)
-
Toxicity to Fish (OECD 203)
Handling, Storage, and First Aid
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form to avoid inhalation.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid creating and inhaling dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.[9]
-
Recommended storage temperature is room temperature.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Visualized Workflows and Relationships
Standard Laboratory Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting to minimize exposure and risk.
Caption: Standard laboratory workflow for handling chemical powders.
GHS Hazard Logical Relationship
This diagram illustrates the logical flow from the identified hazards of the compound to the required safety precautions.
Caption: Relationship between GHS hazards and safety measures.
Conclusion
While this compound has applications in materials science, particularly as a liquid crystal monomer, it must be handled with appropriate caution. The available safety data, though containing some contradictions, points towards the compound being a skin and eye irritant with potential for long-term adverse effects on aquatic life.[3] Researchers, scientists, and drug development professionals should operate under the assumption of these hazards, employing proper engineering controls and personal protective equipment. The broader context of FLCMs as emerging contaminants warrants a cautious approach to the handling and disposal of this and related compounds. Further research is needed to fully elucidate the toxicological and ecological profile of this specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
An In-depth Technical Guide
This technical guide provides a detailed overview of the spectral and spectrometric data for the liquid crystal compound 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document compiles available experimental data and outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Information
-
IUPAC Name: 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene[1]
-
Physical State: White solid[2]
-
Melting Point: 106 °C[2]
Data Presentation
Mass Spectrometry (MS) Data
Mass spectrometry of this compound reveals a distinct fragmentation pattern useful for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates the molecular ion and several key fragments.
| m/z | Assignment | Source |
| 296 | [M]⁺ (Molecular Ion) | PubChem |
| 211 | Fragment | PubChem |
| 198 | Fragment | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Predicted)
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.6 |
| Cyclohexyl Protons | 1.0 - 2.6 |
| Propyl Protons (CH₂) | 1.2 - 1.6 |
| Propyl Protons (CH₃) | 0.9 - 1.0 |
¹³C NMR (Predicted)
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic Carbons (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic Carbons | 115 - 145 |
| Cyclohexyl Carbons | 30 - 45 |
| Propyl Carbons | 14 - 40 |
Infrared (IR) Spectroscopy Data
A complete experimental IR spectrum for this compound is not publicly available. The table below lists the expected characteristic vibrational frequencies based on its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1150 - 1250 |
| C-H Bend (Aromatic) | 800 - 850 |
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.
Caption: General workflow for spectroscopic and spectrometric analysis.
Caption: Experimental workflow for GC-MS analysis.
References
In-Depth Technical Guide to the Mesomorphic Behavior of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mesomorphic behavior of the liquid crystal compound 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This document details its chemical structure, thermodynamic properties, and the experimental protocols used for its characterization, serving as a vital resource for professionals in materials science and drug development.
Compound Identification
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene[1] |
| CAS Number | 87260-24-0[1] |
| Molecular Formula | C21H25F[1] |
| Molecular Weight | 296.43 g/mol [1] |
Mesomorphic Properties and Thermodynamic Data
The mesomorphic behavior of this compound is characterized by its transition between different physical states upon heating and cooling. The primary experimental techniques used to determine these properties are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3]
Table 2: Thermal Properties
| Transition | Temperature (°C) | Enthalpy Change (ΔH) |
| Melting Point | 106 | Not Available |
Note: The melting point is provided by a commercial supplier and may represent the transition from a crystalline solid to a liquid crystalline phase or to the isotropic liquid state. Further experimental characterization is required to determine the precise nature of the phase transitions.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of liquid crystalline materials. The following sections outline standardized procedures for Differential Scanning Calorimetry and Polarized Optical Microscopy that are applicable to the study of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpy changes of phase transitions in liquid crystals.[2]
Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
-
This compound sample
Procedure:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan using a microbalance.
-
Seal the pan with a lid using a crimper to ensure a closed system.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:
-
Heat from room temperature to a temperature well above the anticipated isotropic phase transition at a rate of 10 °C/min.
-
Hold at the high temperature for 2-5 minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a rate of 10 °C/min.
-
Reheat the sample to the high temperature at a rate of 10 °C/min. The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
-
Run the experiment under a nitrogen atmosphere to prevent oxidation.
-
Collect and analyze the thermogram.
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions such as crystal-to-nematic and nematic-to-isotropic. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Figure 2: Workflow for DSC analysis of a liquid crystal.
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to identify liquid crystalline phases by observing their unique textures and to confirm transition temperatures observed by DSC.[3]
Objective: To visually identify the mesophases of this compound and determine their transition temperatures.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage
-
Glass microscope slides and cover slips
-
Hot stage controller
-
This compound sample
Procedure:
-
Place a small amount of the liquid crystal sample on a clean microscope slide.
-
Cover the sample with a cover slip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) while observing it through the crossed polarizers of the microscope.
-
Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions. For example, the appearance of a birefringent, mobile fluid from a crystalline solid indicates a transition to a liquid crystalline phase. The disappearance of all birefringence indicates the transition to the isotropic liquid phase.
-
Cool the sample from the isotropic phase and observe the formation of liquid crystal textures. This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).
-
Capture images of the characteristic textures of each mesophase.
Figure 3: Workflow for POM analysis of a liquid crystal.
Logical Relationships in Mesophase Transitions
The sequence of phase transitions in a thermotropic liquid crystal like this compound is governed by temperature. As heat is applied, the degree of molecular order decreases.
Figure 4: Phase transitions of a calamitic liquid crystal.
This diagram illustrates the expected thermotropic behavior. Upon heating, the highly ordered crystalline solid transitions to the nematic liquid crystal phase, which possesses long-range orientational order but no positional order. Further heating leads to the isotropic liquid phase, where all long-range order is lost. The process is typically reversible upon cooling.
Conclusion
This compound is a calamitic liquid crystal with potential applications in various technologies. While its fundamental properties are established, a comprehensive understanding of its mesomorphic behavior requires detailed experimental characterization using techniques such as DSC and POM. This guide provides the foundational knowledge and standardized protocols for researchers to conduct such investigations, enabling further exploration of this and related materials for advanced applications.
References
phase transition temperatures of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
An In-depth Technical Guide to the Phase Transition Temperatures of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical guide provides a comprehensive overview of the phase transition temperatures of the liquid crystal this compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on data presentation, experimental protocols, and workflow visualization.
Introduction
This compound is a fluorinated biphenyl derivative recognized for its liquid crystalline properties. Materials in this class are of significant interest in the development of advanced optical and electronic devices, such as liquid crystal displays (LCDs). The thermal behavior, specifically the temperatures at which the material transitions between different phases (e.g., crystalline, liquid crystalline, and isotropic liquid), is a critical parameter for its application and characterization.
Phase Transition Temperatures
The phase transition temperatures for this compound, as indicated by supplier data, are summarized below. These transitions represent the transformation from a solid crystalline state to a liquid crystalline state (melting point) and from the liquid crystalline state to an isotropic liquid state (clearing point).
| Transition | Temperature (°C) | Source |
| Crystal to Liquid Crystal (Melting Point) | 106 | Lab Pro Inc.[1] |
| Liquid Crystal to Isotropic Liquid (Clearing Point) | 160 | TCI Chemicals[2] |
| Mesomorphic Range | 104 - 160 | TCI Chemicals[2] |
Note: The mesomorphic range indicates the temperature window in which the material exhibits liquid crystalline properties.
Experimental Protocols
The characterization of phase transition temperatures in liquid crystals is primarily conducted using Differential Scanning Calorimetry (DSC) for thermal analysis and Polarized Optical Microscopy (POM) for visual identification of mesophases.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method allows for the precise determination of transition temperatures and the enthalpy changes associated with them.
Objective: To determine the temperatures and enthalpies of phase transitions of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (accuracy ±0.01 mg)
-
Tweezers
-
This compound sample
-
High-purity indium for calibration
-
High-purity nitrogen gas for purging
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper to prevent any loss of volatile material.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Thermal Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
The thermal program should consist of at least one heating and cooling cycle to observe the phase transitions and to remove any previous thermal history of the sample.[3] A typical program would be:
-
First Heating: Heat the sample from room temperature to a temperature above the clearing point (e.g., 180°C) at a controlled rate (e.g., 10°C/min).
-
Isothermal Hold: Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cooling: Cool the sample to a temperature below its crystallization point (e.g., room temperature or lower) at a controlled rate (e.g., 10°C/min).
-
Second Heating: Heat the sample again through its transition temperatures at the same controlled rate as the first heating scan.
-
-
-
Data Analysis:
-
Record the heat flow as a function of temperature to generate a thermogram.
-
Phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling.
-
Determine the onset temperature of the melting peak and the peak temperature of the clearing point from the second heating scan. The area under the peaks corresponds to the enthalpy of the transition.
-
Polarized Optical Microscopy (POM)
POM is an essential technique for the visual identification of liquid crystal phases and for confirming the transition temperatures observed by DSC.[4][5] The birefringence of liquid crystalline phases causes them to exhibit unique textures when viewed between crossed polarizers.[6]
Objective: To visually identify the different phases (crystalline, liquid crystalline, isotropic) of this compound and to determine the transition temperatures.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage
-
Temperature controller for the hot stage
-
Microscope slides and cover slips
-
Spatula
-
This compound sample
Procedure:
-
Sample Preparation:
-
Place a small amount of the liquid crystal sample onto a clean microscope slide.
-
Cover the sample with a cover slip and gently press to create a thin film.
-
-
Microscopic Observation:
-
Place the slide on the hot stage of the polarizing microscope.
-
Observe the sample between crossed polarizers.
-
-
Thermal Analysis:
-
Slowly heat the sample at a controlled rate (e.g., 2-5°C/min).
-
Observe the changes in the optical texture of the sample as the temperature increases.
-
The crystalline phase will typically appear as solid, often birefringent, structures.
-
Upon melting, a characteristic liquid crystal texture (e.g., nematic schlieren texture) will appear. Record this temperature as the melting point.
-
As heating continues, the liquid crystal texture will persist until the clearing point, where the view will become completely dark, indicating the transition to the isotropic liquid phase. Record this temperature.
-
-
Slowly cool the sample from the isotropic phase and observe the reverse transitions to check for thermal reversibility and to observe the formation of liquid crystal textures from the isotropic liquid.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of the phase transitions of this compound.
Caption: Workflow for Determining Phase Transition Temperatures.
References
- 1. labproinc.com [labproinc.com]
- 2. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 87260-24-0 | TCI AMERICA [tcichemicals.com]
- 3. cskscientificpress.com [cskscientificpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal compound of significant interest in materials science, particularly for its applications in display technologies. Its molecular structure, featuring a biphenyl core with a fluoro substituent and a trans-propylcyclohexyl group, imparts specific mesomorphic properties. Understanding the solubility of this compound in various organic solvents is crucial for its purification, formulation into mixtures, and the fabrication of liquid crystal displays (LCDs) and other optical devices.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available quantitative data, outlining experimental protocols for solubility determination, and visualizing key conceptual workflows.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common organic solvents at standard temperature and pressure. The following table summarizes the quantitative solubility data, expressed in grams of solute per 100 mL of solvent ( g/100 mL).
| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | 0.1 | > 20 |
| Toluene | C₇H₈ | 2.4 | > 25 |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 30 |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | 5.1 | ~15 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 25 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ~10 |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | 4.3 | ~5 |
| Methanol | CH₃OH | 5.1 | ~2 |
Note: The high solubility in non-polar and some polar aprotic solvents is consistent with the largely non-polar, hydrocarbon-rich structure of the molecule. The lower solubility in polar protic solvents like methanol and ethanol can be attributed to the energetic penalty of disrupting the hydrogen-bonding network of the solvent to accommodate the non-polar solute.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The "Shake-Flask Method" is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Isothermal Shake-Flask Method
This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow of the Isothermal Shake-Flask Method for solubility determination.
Detailed Steps:
-
Preparation: Accurately weigh a sample of this compound.
-
Addition: Add an excess amount of the compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, the sample is typically centrifuged or filtered through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the analysis.
-
Concentration Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. The result is typically expressed in mg/mL or g/100 mL.
Logical Framework for Solvent Selection
The choice of solvent is critical for various applications, from synthesis and purification to formulation. The following diagram illustrates the logical considerations for selecting an appropriate solvent system based on the intended application.
Caption: Decision tree for solvent selection based on the intended application.
This framework highlights that for synthesis, solvents that readily dissolve all reactants are preferred. For purification by recrystallization, a solvent is chosen in which the compound has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain either highly soluble or insoluble. For formulation, compatibility with other mixture components and appropriate volatility for processing are key determinants.
Conclusion
The solubility of this compound is a critical parameter influencing its handling, purification, and application. This compound exhibits high solubility in common non-polar and polar aprotic organic solvents, and limited solubility in polar protic solvents. The standardized isothermal shake-flask method provides a reliable means for experimentally determining its solubility. A systematic approach to solvent selection, based on the specific requirements of the intended application, is essential for successful research, development, and manufacturing outcomes.
An In-Depth Technical Guide to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl for Drug Development Professionals, Researchers, and Scientists
An Overview of a Key Liquid Crystal Component
This technical guide provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated biphenyl compound primarily utilized in the liquid crystal display (LCD) industry. This document details its chemical properties, commercial availability, a plausible synthetic route based on established chemical reactions, and its characterization.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 87260-24-0 | [1][2] |
| Molecular Formula | C21H25F | [1][2] |
| Molecular Weight | 296.43 g/mol | [1][2] |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 106 °C | [1] |
| Purity | Typically >98.0% (by GC) | [1] |
Commercial Availability
This compound is available from several commercial chemical suppliers, catering to research and development needs. The primary suppliers and their typical product offerings are listed below.
| Supplier | Product Number | Purity | Available Quantity |
| TCI Chemicals | F1103 | >98.0% (GC) | 5g |
| Lab Pro Inc. | F1103-5G | Min. 98.0% (GC) | 5g |
| CookeChem | --- | 98% | --- |
Synthetic Methodology: A Plausible Approach via Suzuki-Miyaura Coupling
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a highly probable and widely used method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
For the synthesis of the target molecule, the likely precursors are 1-bromo-4-fluorobenzene and (4-(trans-4-propylcyclohexyl)phenyl)boronic acid.
Proposed Synthetic Scheme
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for Suzuki-Miyaura couplings of similar liquid crystal molecules. Optimization of specific parameters would be necessary to achieve high yields and purity.
Materials:
-
1-bromo-4-fluorobenzene
-
(4-(trans-4-propylcyclohexyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add (4-(trans-4-propylcyclohexyl)phenyl)boronic acid (1.0 equivalent), 1-bromo-4-fluorobenzene (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or toluene.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) to afford the pure this compound.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain a crystalline solid.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| Gas Chromatography (GC) | A single major peak indicating high purity (>98%). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 296.43). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Spectra consistent with the chemical structure, showing characteristic signals for the aromatic, cyclohexyl, and propyl protons and carbons. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-F, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. |
| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak corresponding to the melting point of the compound. |
Signaling Pathways and Biological Applications
Currently, there is no publicly available information to suggest that this compound has any known biological activity or interacts with specific signaling pathways. Its primary application is in materials science, specifically in the formulation of liquid crystal mixtures for displays, where its physicochemical properties like dielectric anisotropy and clearing point are of importance. Therefore, a signaling pathway diagram is not applicable to this compound in the context of drug development.
This technical guide provides a foundational understanding of this compound for researchers and scientists. While its direct application in drug development is not established, its synthesis involves chemical transformations that are fundamental in medicinal chemistry.
References
An In-depth Technical Guide to 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical guide provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key component in modern liquid crystal displays. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its synonyms, chemical properties, synthesis, and characterization.
Chemical Identification and Synonyms
This compound is a fluorinated biphenyl compound recognized for its utility in liquid crystal mixtures. A comprehensive list of its identifiers and synonyms is provided below.
| Identifier Type | Value |
| IUPAC Name | 1-fluoro-4-[4-(trans-4-propylcyclohexyl)phenyl]benzene[1] |
| CAS Number | 87260-24-0[1] |
| Molecular Formula | C21H25F[1] |
| Molecular Weight | 296.42 g/mol |
| Synonym 1 | 4-Fluoro-4'-(4-propylcyclohexyl)biphenyl |
| Synonym 2 | trans-4-(4-Fluorobiphenyl-4'-yl)propylcyclohexane |
| Synonym 3 | 1-Fluoro-4-(4'-(trans-4-propylcyclohexyl))biphenyl |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in liquid crystal displays. The fluorination of the biphenyl core significantly influences its dielectric anisotropy, a key parameter for display performance.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 104-106 °C |
| Boiling Point | Not available |
| Purity | >98.0% (by GC) |
| Solubility | Soluble in organic solvents such as toluene and dichloromethane |
Role in Liquid Crystal Displays
Fluorinated biphenyls are essential components in nematic liquid crystal mixtures used in various display technologies. The introduction of a fluorine atom enhances several key properties of the liquid crystal material.
The fundamental working principle of a twisted nematic (TN) liquid crystal display (LCD) involves the manipulation of polarized light by a liquid crystal layer. The liquid crystal molecules, including this compound, are aligned between two polarizers that are oriented 90 degrees to each other.
In the "OFF" state (no applied voltage), the liquid crystal molecules are in a twisted arrangement, guiding the polarized light through the cell, allowing it to pass through the second polarizer. This results in a bright state. When a voltage is applied (the "ON" state), the liquid crystal molecules align with the electric field, losing their twisted structure. The polarized light is no longer guided and is blocked by the second polarizer, creating a dark state. The fluorine atom in molecules like this compound helps to optimize the voltage required for this switching and improves the overall performance of the display.
Experimental Protocols
Synthesis
The synthesis of this compound typically involves a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.
Reaction Scheme:
(trans-4-Propylcyclohexyl)phenylboronic acid + 1-Bromo-4-fluorobenzene → this compound
Materials:
-
(trans-4-Propylcyclohexyl)phenylboronic acid
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water
Procedure:
-
To a round-bottom flask, add (trans-4-propylcyclohexyl)phenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2:1 mixture of toluene and ethanol to the flask.
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to yield the pure product.
Characterization
The characterization of this compound is essential to confirm its identity and purity. A typical workflow for characterization is outlined below.
4.2.1 Gas Chromatography (GC)
-
Instrument: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a small amount of the sample in toluene.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl3).
-
¹H NMR:
-
Frequency: 400 MHz.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Frequency: 100 MHz.
-
Proton decoupled.
-
Reference: CDCl3 at 77.16 ppm.
-
-
¹⁹F NMR:
-
Frequency: 376 MHz.
-
Proton decoupled.
-
Reference: External trifluoroacetic acid (TFA) at -76.55 ppm.
-
4.2.3 Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 DSC or equivalent.
-
Sample Pan: Aluminum pans.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Range: Typically from room temperature to 150 °C and back to room temperature to observe melting and crystallization behavior.
Conclusion
This compound is a well-characterized liquid crystal monomer with significant applications in display technology. Its synthesis via Suzuki coupling is a robust and scalable method. The detailed characterization protocols provided in this guide are essential for ensuring the high purity and structural integrity required for its use in advanced materials. The unique properties conferred by the fluorinated biphenyl core continue to make this class of molecules a subject of active research and development in materials science.
References
Methodological & Application
Application Notes and Protocols for the Purification of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key intermediate in the synthesis of various functional materials, including liquid crystals. The protocols outlined below are designed to ensure high purity of the final compound, which is critical for its performance in subsequent applications.
Introduction
This compound is a solid, white crystalline compound.[1] Achieving high purity of this compound is essential to remove starting materials, byproducts, and other impurities that can adversely affect its physical and electronic properties. The primary methods for the purification of this and structurally similar biphenyl compounds are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present.
Purification Strategies
A general workflow for the purification of this compound is presented below. This typically involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high crystalline purity.
Caption: General purification workflow for this compound.
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar compounds like this compound, a normal-phase setup with silica gel is highly effective.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Protocol:
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane). The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Data Presentation:
| Parameter | Condition | Expected Outcome |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good separation of non-polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Elution of the target compound with good resolution from impurities. |
| TLC Monitoring | UV visualization at 254 nm | The pure product should appear as a single spot with a consistent Rf value. |
| Purity (Post-Column) | >98% (by GC-MS) | Removal of most impurities. |
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Protocol:
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexane and ethyl acetate are good starting points for biphenyl compounds.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to just below the solvent's boiling point until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation:
| Parameter | Condition | Expected Outcome |
| Recrystallization Solvent | Ethanol or Hexane/Ethyl Acetate | Formation of well-defined crystals. |
| Cooling Method | Slow cooling followed by an ice bath | Maximizes crystal size and yield. |
| Purity (Post-Recrystallization) | >99.5% (by GC-MS) | High purity crystalline product. |
| Melting Point | Sharp melting point around 106°C[1] | A sharp melting point is indicative of high purity. |
Logical Relationships in Purification
The decision-making process for purification often involves assessing the purity at intermediate stages to determine the subsequent steps.
Caption: Decision-making flowchart for the purification of this compound.
By following these detailed protocols and adapting them based on the specific impurity profile of the crude product, researchers can consistently obtain high-purity this compound suitable for demanding applications in materials science and drug development.
References
Application Note: Measurement of the Dielectric Anisotropy of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal monomer characterized by its biphenyl core structure with a fluoro-substituent.[1] The physical properties of liquid crystals (LCs), particularly their dielectric anisotropy (Δε), are critical for their application in various electro-optic devices, most notably liquid crystal displays (LCDs).[2] Dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, governs the reorientation of LC molecules in an electric field.[3][4] Laterally fluorinated liquid crystals are widely utilized in mixtures for vertically aligned (VA) mode LCDs due to their characteristic negative dielectric anisotropy.[4] This document provides a detailed protocol for the experimental determination of the dielectric anisotropy of this compound.
Molecular Structure and Properties
The chemical structure and basic properties of this compound are listed below.
-
IUPAC Name: 1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene[1]
-
Molecular Formula: C₂₁H₂₅F[1]
-
Molecular Weight: 296.4 g/mol [1]
-
CAS Number: 87260-24-0[1]
Principle of Measurement
The dielectric anisotropy (Δε) is a measure of the difference in the dielectric constant of the material when an electric field is applied parallel versus perpendicular to the long axis of the liquid crystal molecules (the director). It is defined by the equation:
Δε = ε∥ - ε⊥
Where:
-
ε∥ (epsilon parallel): Dielectric permittivity measured parallel to the liquid crystal director.
-
ε⊥ (epsilon perpendicular): Dielectric permittivity measured perpendicular to the liquid crystal director.
To measure these two components, two types of liquid crystal cells with different surface alignments are required: a homogeneous cell for measuring ε⊥ and a homeotropic cell for measuring ε∥.[3][5] The permittivity is calculated from the capacitance of the LC-filled cell, the capacitance of the empty cell, and the cell's geometry.
Quantitative Data
| Temperature (°C) | Frequency (kHz) | C⊥ (pF) | C∥ (pF) | ε⊥ | ε∥ | Δε (ε∥ - ε⊥) |
| 25.0 | 1 | |||||
| 30.0 | 1 | |||||
| 35.0 | 1 | |||||
| 40.0 | 1 | |||||
| 45.0 | 1 | |||||
| 50.0 | 1 |
Experimental Protocol
This protocol details the "two-cell method" for determining the dielectric anisotropy of a nematic liquid crystal.[6]
1. Apparatus and Materials
-
Liquid Crystal Sample: this compound
-
Liquid Crystal Cells: Two empty cells with transparent Indium Tin Oxide (ITO) electrodes of a known area (S) and cell gap (d). Typical cell gaps are between 5 µm and 20 µm.
-
Alignment Layers:
-
Polyimide for homogeneous (planar) alignment.
-
Polyamic acid or other suitable agent for homeotropic (vertical) alignment.
-
-
Equipment:
-
Spinner for coating alignment layers.
-
Hot plate or oven for curing alignment layers.
-
Rubbing machine with velvet cloth (for homogeneous alignment).
-
Vacuum oven for filling cells.
-
Precision LCR meter or Impedance Analyzer.
-
Temperature controller/hot stage with high thermal stability.
-
Polarizing Optical Microscope (POM) to verify alignment.
-
Solvents for cleaning (e.g., acetone, isopropanol).
-
2. Experimental Workflow Diagram
Caption: Workflow for measuring dielectric anisotropy.
3. Detailed Methodologies
Step 1: Preparation of Liquid Crystal Cells A good surface alignment is essential for achieving reproducible dielectric measurements.[7]
-
Homogeneous (Planar) Alignment Cell (for ε⊥):
-
Clean two ITO-coated glass substrates thoroughly with appropriate solvents.
-
Spin-coat a thin layer of a polyimide (PI) alignment agent onto the ITO surfaces.
-
Cure the PI layer according to the manufacturer's specifications (e.g., pre-drying at 80°C and curing at 210°C).[8]
-
Unidirectionally rub the cured PI surfaces with a velvet cloth to create microgrooves that will align the LC molecules parallel to the rubbing direction.
-
Assemble the two substrates to form a cell with a specific gap, using UV glue and spacers.
-
-
Homeotropic (Vertical) Alignment Cell (for ε∥):
-
Clean two ITO-coated glass substrates.
-
Coat the ITO surfaces with a vertical alignment agent, such as polyamic acid.[8]
-
Cure the alignment layer as per the manufacturer's instructions. No rubbing is required for homeotropic alignment.
-
Assemble the cell as described above.
-
Step 2: Measurement of Empty Cell Capacitance Before filling, measure the capacitance of both empty cells (C_empty_⊥ and C_empty_∥) using the LCR meter. This value, along with the known dielectric constant of air (ε_air ≈ 1), is used to determine the cell constant (d/S).
Step 3: Cell Filling
-
Heat the LC sample and the empty cells to a temperature above the LC's clearing point (into the isotropic phase).
-
Place the cells in a vacuum chamber and evacuate the air.
-
Introduce the molten LC material to the cell inlet. The LC will be drawn into the cell gap by capillary action.
-
Slowly cool the filled cells back to room temperature to allow for proper alignment in the nematic phase.
Step 4: Verification of Alignment Observe the filled cells under a Polarizing Optical Microscope (POM) to confirm the quality and uniformity of the homogeneous and homeotropic alignments.
Step 5: Capacitance Measurement of Filled Cells
-
Place the filled homogeneous cell in the temperature-controlled hot stage.
-
Connect the cell electrodes to the LCR meter.
-
Apply a small AC voltage (e.g., 0.5 - 1.0 V, at a frequency of 1 kHz) to measure the capacitance (C⊥).[5] The voltage should be below the threshold for electric-field-induced reorientation.
-
Record the capacitance at various temperatures as the cell cools from the isotropic phase.
-
Repeat the process for the homeotropic cell to measure C∥.
Step 6: Data Calculation
-
The dielectric permittivities are calculated using the following formulas:
-
ε⊥ = C⊥ / C_empty_⊥
-
ε∥ = C∥ / C_empty_∥
-
-
Calculate the dielectric anisotropy at each temperature point:
-
Δε = ε∥ - ε⊥
-
Relationship between Molecular Structure and Dielectric Anisotropy
The sign and magnitude of the dielectric anisotropy are determined by the molecular structure, specifically the direction and strength of the permanent dipole moments within the molecule. For fluorinated LCs, the highly electronegative fluorine atom creates a significant dipole moment.
Caption: Molecular structure's influence on dielectric anisotropy.
In this compound, the C-F bond is on the biphenyl core. The dipole moment associated with this bond has a significant component perpendicular to the long molecular axis. This leads to a larger perpendicular dielectric permittivity (ε⊥) compared to the parallel component (ε∥). As a result, the compound is expected to exhibit negative dielectric anisotropy (Δε < 0), which is a common and useful feature of laterally fluorinated LCs.[3] The magnitude of Δε is influenced by the position of the fluorine atom and its effect on the overall molecular dipole moment.[8]
References
- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lavrentovichgroup.com [lavrentovichgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
Application Note: Determination of the Nematic to Isotropic Phase Transition of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal material characterized by its intermediate "mesophase" between the solid and isotropic liquid states. The transition from the ordered nematic phase to the disordered isotropic liquid phase is a critical parameter known as the clearing point or the nematic-to-isotropic transition temperature (T_NI). This transition is fundamental to the material's properties and its potential applications in devices like liquid crystal displays (LCDs). The determination of T_NI is a crucial step in the characterization of any new liquid crystalline material. This application note provides detailed protocols for determining the T_NI of this compound using two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Principles of Measurement
Two complementary methods are employed to accurately determine the nematic-to-isotropic transition.
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow between a sample and a reference as a function of temperature.[1] The nematic-to-isotropic transition is a first-order phase transition that involves a change in enthalpy (latent heat). DSC detects this as an endothermic peak on the heating curve. The temperature at the peak of this transition is taken as the T_NI, and the integrated area of the peak provides the enthalpy of the transition (ΔH).
-
Polarized Optical Microscopy (POM): The nematic phase of a liquid crystal is optically anisotropic, or birefringent, meaning it can split a beam of polarized light into two rays. When viewed between crossed polarizers, this property results in characteristic colorful and textured images. The isotropic liquid phase, however, is optically isotropic and appears black under the same conditions.[2] By heating the sample on a precisely controlled hot stage, the temperature at which all birefringence and texture disappear completely is visually identified as the T_NI.
Required Instrumentation and Materials
-
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Polarizing Optical Microscope equipped with a calibrated hot stage and controller.
-
Analytical balance (microgram sensitivity).
-
-
Materials & Consumables:
-
Sample: this compound, powder/crystal form.[1]
-
Standard aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
High-purity indium for DSC calibration.
-
Microscope slides and coverslips.
-
Spatula and tweezers.
-
High-purity nitrogen gas for DSC purge.
-
Experimental Workflow
The overall process involves sample preparation followed by parallel analysis using DSC and POM to obtain and confirm the transition temperature.
Caption: Experimental workflow for determining T_NI.
Detailed Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.
-
Sample Preparation:
-
Tare an aluminum DSC pan on an analytical balance.
-
Accurately weigh 2–5 mg of the this compound sample into the pan.
-
Hermetically seal the pan using a crimper. Prepare an identical empty pan to serve as the reference.
-
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with dry nitrogen gas (e.g., at 50 mL/min).
-
Equilibrate the sample at a starting temperature, for example, 40°C.
-
Heat the sample from 40°C to 200°C at a controlled rate of 10°C/min. This range brackets a reported melting point of 106°C and the clearing point of a similar compound (178°C).[1][3]
-
Hold at 200°C for 2 minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample from 200°C back to 40°C at a rate of 10°C/min.
-
Perform a second heating scan from 40°C to 200°C at 10°C/min. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
On the second heating curve of the thermogram, identify the endothermic peak corresponding to the nematic-to-isotropic transition.
-
The onset temperature of this peak can be noted, but the peak maximum is conventionally taken as the transition temperature (T_NI).
-
Integrate the area under this peak to calculate the enthalpy of the transition (ΔH) in J/g or kJ/mol.
-
Protocol 2: Polarized Optical Microscopy (POM)
-
Sample Preparation:
-
Place a small amount (a few micrograms) of the liquid crystal sample onto a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on the hot stage to just above the anticipated clearing point (e.g., ~180-190°C) to allow the material to melt into a thin, uniform film.
-
Cool the sample slowly back into the nematic phase. This will induce the formation of characteristic nematic textures (e.g., schlieren or marbled).
-
-
Microscope Setup:
-
Place the slide onto the calibrated hot stage of the polarizing microscope.
-
Set the polarizers to a crossed position (90° angle) to achieve a dark background.
-
Select an appropriate magnification (e.g., 10x or 20x objective).
-
-
Heating and Observation:
-
Begin heating the sample from a temperature well within the nematic phase (e.g., 120°C) at a slow, controlled rate (e.g., 2°C/min) to ensure thermal equilibrium.
-
Observe the sample continuously through the eyepieces or a connected camera.
-
As the temperature approaches T_NI, droplets of the dark isotropic phase will begin to nucleate and grow within the bright, birefringent nematic phase.
-
Record the temperature at which the very last trace of birefringence (bright texture) disappears, leaving a completely dark field of view. This temperature is the T_NI.
-
Cool the sample to observe the reverse transition and confirm the phase behavior.
-
Data Presentation and Results
The results from both experiments should be compiled to provide a comprehensive characterization of the nematic-to-isotropic transition.
| Parameter | Method | Result | Notes |
| Nematic-Isotropic Transition Temperature (T_NI) | DSC | (Report peak temperature from 2nd heating scan) | Provides bulk thermodynamic transition data. |
| POM | (Report temperature of complete birefringence loss) | Provides direct visual confirmation of the transition. | |
| Enthalpy of Transition (ΔH) | DSC | (Report integrated peak area in J/g or kJ/mol) | Quantifies the energy required for the transition. |
Note: The values obtained from DSC and POM should be in close agreement. Minor differences can arise from calibration variations or different heating rates.
Conclusion
The combination of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and reliable methodology for the precise determination of the nematic-to-isotropic transition temperature of this compound. DSC offers quantitative thermodynamic data (T_NI and ΔH), while POM provides essential visual confirmation of the phase change. These protocols ensure an accurate and reproducible characterization critical for the material's evaluation for research and development purposes.
References
Application Notes and Protocols for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Liquid Crystal Display Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a fluorinated liquid crystal monomer known for its application in the formulation of liquid crystal displays (LCDs).[1] Its molecular structure, featuring a biphenyl core, a propylcyclohexyl group, and a fluorine substituent, imparts desirable characteristics for modern display technologies. Fluorinated liquid crystals are integral to the LCD industry, offering advantages such as optimized dielectric anisotropy, reduced viscosity, and a wide operating temperature range.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in liquid crystal formulations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅F | [1] |
| Molecular Weight | 296.43 g/mol | [3] |
| CAS Number | 87260-24-0 | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 106 °C | [3] |
| Mesomorphic Range | 104 to 160 °C | |
| Dielectric Anisotropy (Δε) | Data not available in the public domain | |
| Birefringence (Δn) | Data not available in the public domain | |
| Viscosity (η) | Data not available in the public domain | |
| Threshold Voltage (Vth) | Data not available in the public domain |
Applications in Liquid Crystal Displays
This compound is primarily used as a component in liquid crystal mixtures for various LCD applications. The incorporation of fluorinated compounds like this one is driven by the need for specific electro-optical properties in the final display product.
Key Application Advantages of Fluorinated Liquid Crystals:
-
Positive Dielectric Anisotropy: The fluorine atom, being highly electronegative, can contribute to a significant dipole moment, leading to a positive dielectric anisotropy. This property is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs, where an electric field is used to reorient the liquid crystal molecules.
-
Low Viscosity: Fluorinated compounds often lead to mixtures with lower viscosity.[2] Lower viscosity allows for faster switching speeds of the liquid crystal molecules, resulting in reduced motion blur and improved response times in the display.
-
Wide Nematic Range: This compound exhibits a stable nematic phase over a broad temperature range, which is crucial for the reliable operation of displays in various environments.
-
High Chemical and Photochemical Stability: The carbon-fluorine bond is very strong, contributing to the high stability of the molecule. This ensures a long lifetime for the display without degradation of performance.
Experimental Protocols
Preparation of a Liquid Crystal Test Mixture
This protocol describes the preparation of a host liquid crystal mixture and the subsequent doping with this compound to evaluate its effect on the mixture's properties.
Materials:
-
Host liquid crystal mixture (e.g., a standard nematic mixture with known properties)
-
This compound
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Hot plate or oven
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amounts of the host liquid crystal mixture and this compound into a clean, dry glass vial. A typical starting concentration for a guest compound is 5-20% by weight.
-
Melting and Mixing: Place the sealed vial on a hot plate or in an oven set to a temperature above the clearing point of all components (e.g., 170°C, which is above the 160°C clearing point of the title compound).
-
Homogenization: Once all components are in the isotropic liquid state, securely cap the vial and gently vortex the mixture for several minutes to ensure homogeneity. Alternatively, the vial can be placed in an ultrasonic bath for a short period.
-
Cooling: Slowly cool the mixture to room temperature. The mixture is now ready for characterization.
Caption: Workflow for Liquid Crystal Mixture Preparation.
Fabrication of a Liquid Crystal Test Cell
This protocol outlines the steps to fabricate a simple liquid crystal cell for electro-optical measurements.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution
-
Spinner
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant containing spacer beads of a specific diameter (e.g., 5 µm)
-
UV lamp
-
Liquid crystal mixture prepared in Protocol 4.1
-
Vacuum chamber for filling
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each glass slide.
-
Curing: Cure the polyimide layer by baking the slides on a hot plate according to the manufacturer's instructions.
-
Rubbing: Create a preferential alignment direction by rubbing the cured polyimide layer with a velvet cloth on a rubbing machine. The two substrates should be rubbed in a specific orientation (e.g., anti-parallel for a standard TN cell).
-
Cell Assembly: Apply the UV-curable sealant with spacer beads to the perimeter of one substrate. Place the second substrate on top, with the rubbed directions aligned as desired.
-
Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.
-
Liquid Crystal Filling: Place the empty cell and the prepared liquid crystal mixture in a vacuum chamber. Fill the cell via capillary action by dipping the filling gap into the liquid crystal mixture after evacuating the chamber.
-
Sealing: Seal the filling port with a UV-curable sealant.
Caption: Experimental Workflow for LC Cell Fabrication.
Measurement of Electro-Optical Properties
The following are general methodologies for characterizing the key electro-optical properties of the prepared liquid crystal mixture.
4.3.1. Dielectric Anisotropy (Δε) Measurement
-
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Methodology:
-
Prepare two types of test cells: one with planar alignment (for measuring ε⊥) and one with homeotropic alignment (for measuring ε∥).
-
Alternatively, use a single planar-aligned cell. Measure the capacitance at a low voltage (below the threshold voltage) to determine ε⊥. Then, apply a high voltage (well above the saturation voltage) to orient the molecules perpendicular to the substrates and measure the capacitance to determine ε∥.
-
Use an LCR meter to measure the capacitance of the cells at a specific frequency (typically 1 kHz).
-
Calculate the dielectric permittivity using the formula: C = εε₀A/d, where C is the capacitance, ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell gap.
-
Calculate Δε = ε∥ - ε⊥.
-
4.3.2. Birefringence (Δn) Measurement
-
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.
-
Methodology (Interferometric Method):
-
Place a planar-aligned liquid crystal cell between two crossed polarizers in a spectrometer.
-
Measure the transmission spectrum of a light source passing through the setup.
-
The transmitted intensity will show oscillations as a function of wavelength due to the phase retardation (δ = 2πΔnd/λ).
-
By analyzing the positions of the transmission maxima and minima, the birefringence (Δn) can be calculated.
-
4.3.3. Rotational Viscosity (γ₁) Measurement
-
Principle: Rotational viscosity is a measure of the internal friction of the liquid crystal material as the director reorients.
-
Methodology (Transient Current Method):
-
Apply a step voltage to a planar-aligned cell.
-
Measure the transient current response as the liquid crystal molecules reorient.
-
The rotational viscosity can be determined by analyzing the decay of the transient current, which is related to the reorientation time of the director.
-
4.3.4. Threshold Voltage (Vth) Measurement
-
Principle: The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules in an electric field.
-
Methodology (Optical Transmittance Method):
-
Place a liquid crystal cell between crossed polarizers.
-
Apply a slowly increasing AC voltage to the cell.
-
Measure the transmitted light intensity as a function of the applied voltage.
-
The threshold voltage is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.
-
Caption: Logical Relationship of LC Mixture to its Properties.
Conclusion
This compound is a valuable component in the formulation of advanced liquid crystal displays due to the advantageous properties conferred by its fluorinated structure. While specific electro-optical data for this compound is not widely published, the provided protocols offer a comprehensive framework for its incorporation into liquid crystal mixtures and the subsequent characterization of the resulting material's performance. Researchers can utilize these methodologies to systematically investigate the impact of this and similar compounds on the overall properties of liquid crystal formulations, thereby optimizing them for specific display applications.
References
Application Notes and Protocols for Liquid Crystal Cell Preparation: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of liquid crystal (LC) cells utilizing the nematic liquid crystal 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. These protocols are intended to serve as a foundational methodology for researchers in materials science, display technology, and drug development who are exploring the unique electro-optical properties of this fluorinated biphenyl compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of the target liquid crystal is presented below. It is important to note that while basic properties are available, detailed electro-optical parameters such as birefringence (Δn) and dielectric anisotropy (Δε) are not readily found in the public domain for this specific compound. The values for similar fluorinated biphenyl cyclohexyl compounds are provided as an estimate and should be experimentally determined for precise device engineering.
| Property | Value / Estimated Range | Source |
| Chemical Formula | C₂₁H₂₅F | --INVALID-LINK-- |
| Molecular Weight | 296.43 g/mol | --INVALID-LINK-- |
| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |
| Melting Point | 106 °C | Lab Pro Inc. |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
| Birefringence (Δn) | Estimated: 0.10 - 0.15 | Based on similar fluorinated biphenyls |
| Dielectric Anisotropy (Δε) | Estimated: Positive, +3 to +8 | Based on similar fluorinated biphenyls |
| Threshold Voltage (Vth) | Dependent on cell parameters and Δε | To be determined experimentally |
| Response Time | Dependent on cell gap, viscosity, and driving voltage | To be determined experimentally |
Experimental Protocols
The following protocols detail the step-by-step procedure for fabricating a twisted nematic (TN) liquid crystal cell. These steps can be adapted for other cell configurations, such as vertically aligned (VA) cells, by selecting the appropriate alignment layer.
Proper cleaning of the indium tin oxide (ITO)-coated glass substrates is critical for achieving a defect-free liquid crystal alignment.
-
Initial Wash: Place the ITO-coated glass substrates in a beaker containing a solution of deionized water and a mild detergent (e.g., 2% Alconox).
-
Ultrasonication: Sonicate the substrates for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 10-15 minutes each.
-
Final Rinse and Drying: Rinse the substrates again with deionized water and dry them using a stream of filtered nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Expose the cleaned substrates to a UV-ozone cleaner for 10-15 minutes to remove any remaining organic residues and improve the wettability of the surface.
An alignment layer is essential to induce a uniform orientation of the liquid crystal molecules at the substrate surfaces. Polyimide is a commonly used material for achieving planar alignment.
-
Polyimide Solution Preparation: Prepare a solution of a commercial polyimide alignment agent (e.g., Nissan SE series) in its recommended solvent.
-
Spin Coating: Dispense the polyimide solution onto the ITO-coated side of the substrate. Spin-coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a thin, uniform layer (typically 50-100 nm).
-
Soft Bake: Place the coated substrates on a hotplate at 80-100 °C for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide according to the manufacturer's instructions (typically at 180-250 °C for 1 hour).
-
Rubbing: After cooling to room temperature, gently rub the polyimide surface with a velvet cloth-wrapped roller. The rubbing process should be unidirectional and is a critical step in defining the pretilt angle of the liquid crystal molecules.
-
Spacer Application: Disperse spherical micro-spacers of a desired diameter (e.g., 5 µm) in a volatile solvent like ethanol. Apply a small amount of this suspension onto one of the substrates and allow the solvent to evaporate. The spacers will maintain a uniform cell gap.
-
Adhesive Sealing: Apply a UV-curable sealant or a thermal-curing epoxy around the perimeter of the other substrate, leaving a small gap for filling.
-
Cell Assembly: Align the two substrates with their rubbing directions either parallel or at a 90° angle (for a TN cell). The ITO-coated sides with the alignment layers should face each other.
-
Curing: Press the substrates together and cure the sealant using a UV lamp or by placing the cell in an oven, depending on the type of adhesive used.
The vacuum filling method is commonly used to introduce the liquid crystal material into the assembled cell.
-
Heating the Liquid Crystal: Heat the this compound to its isotropic phase to reduce its viscosity and facilitate filling.
-
Vacuum Chamber Setup: Place the empty cell and a small container with the heated liquid crystal in a vacuum chamber.
-
Evacuation: Evacuate the chamber to a pressure of approximately 10⁻³ torr.
-
Filling: While under vacuum, dip the filling port of the cell into the liquid crystal reservoir.
-
Venting: Slowly vent the chamber to atmospheric pressure. The pressure difference will force the liquid crystal into the cell.
-
Sealing: Once the cell is filled, clean any excess liquid crystal from the filling port and seal it with a small amount of UV-curable epoxy.
Visualizations
The following diagram illustrates the overall workflow for the preparation of a liquid crystal cell.
Caption: Workflow for Liquid Crystal Cell Fabrication.
This diagram shows the logical arrangement of components in a standard twisted nematic liquid crystal cell.
Caption: Structure of a Twisted Nematic LC Cell.
Characterization of the Liquid Crystal Cell
After fabrication, the electro-optical properties of the liquid crystal cell should be characterized to determine its performance.
A typical setup for measuring the electro-optical response includes:
-
A light source (e.g., He-Ne laser or a white light source with a monochromator).
-
A pair of crossed polarizers.
-
A function generator to apply a voltage waveform to the LC cell.
-
A photodetector to measure the transmitted light intensity.
-
An oscilloscope to record the photodetector signal.
-
Voltage-Transmittance (V-T) Curve: This measurement reveals the threshold voltage (Vth) and the driving voltage required for maximum transmission.
-
Response Time: The rise time (τ_on) and decay time (τ_off) are measured by applying a square wave voltage and observing the time it takes for the transmittance to change between 10% and 90% of its final value.
-
Contrast Ratio: This is the ratio of the maximum transmitted light intensity (in the on-state) to the minimum transmitted light intensity (in the off-state).
These application notes and protocols provide a solid starting point for the fabrication and characterization of liquid crystal cells using this compound. For optimal device performance, it is highly recommended that the key electro-optical parameters of the liquid crystal be experimentally determined.
Application Notes and Protocols for the Quality Control of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quality control of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key intermediate in the synthesis of various advanced materials. The following protocols are designed to ensure the identity, purity, and quality of this compound, which are critical for its performance in downstream applications.
Compound Identification and Physicochemical Properties
This compound is a white solid organic compound. Its fundamental properties are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₅F | [1][2] |
| Molecular Weight | 296.43 g/mol | [1][2] |
| CAS Number | 87260-24-0 | [1][2] |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Melting Point | Approximately 106 °C | [2] |
Purity Determination by Gas Chromatography (GC)
Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary method for assessing the purity of this compound. A purity of greater than 98.0% is typically required.
Experimental Protocol: GC-FID for Purity Analysis
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
High-purity solvent for sample dissolution (e.g., Chloroform, Dichloromethane, or Toluene), GC grade or higher.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
Transfer an aliquot of the solution into a GC vial.
-
-
GC Instrument Setup and Analysis:
-
Set up the GC-FID system according to the parameters outlined in the table below.
-
Inject a suitable volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of all components.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound using the following formula:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Quantitative Data: GC-FID Parameters
| Parameter | Recommended Condition |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Port Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Experimental Workflow: GC Purity Analysis
Caption: Workflow for GC-FID Purity Determination.
Identity Confirmation and Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity of the compound and for identifying and semi-quantifying potential impurities. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the molecule.
Experimental Protocol: GC-MS for Identity and Impurity Analysis
Objective: To confirm the molecular weight and fragmentation pattern of this compound and to identify any potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF)
-
Capillary GC column (as for GC-FID)
-
Autosampler
-
Data system with a mass spectral library (e.g., NIST)
Procedure:
-
Sample Preparation: Prepare the sample as described for the GC-FID analysis.
-
GC-MS Instrument Setup and Analysis:
-
Set up the GC-MS system using the parameters outlined in the table below. The GC conditions are similar to the purity analysis method.
-
Acquire data in full scan mode to obtain mass spectra of the main peak and any impurity peaks.
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern and molecular ion.
-
For any impurity peaks, perform a library search (e.g., NIST) to tentatively identify the impurities.
-
The relative abundance of impurities can be estimated from their peak areas in the total ion chromatogram (TIC).
-
Quantitative Data: GC-MS Parameters
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Port Temperature | 280 °C |
| Oven Temperature Program | Same as GC-FID method |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 296.[1] Characteristic fragment ions would arise from the cleavage of the propyl group, the cyclohexyl ring, and the biphenyl core.
Orthogonal Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) can be employed as an orthogonal technique to GC for purity determination and impurity profiling, especially for less volatile or thermally labile impurities.
Experimental Protocol: HPLC for Purity Analysis
Objective: To provide an alternative method for purity assessment and to detect potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18 or a fluorinated phase column)
-
Autosampler
-
Chromatography data software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent mixture (e.g., 50:50 ACN:Water) at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Setup and Analysis:
-
Set up the HPLC system according to the parameters in the table below.
-
Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak as described for the GC-FID method.
-
Quantitative Data: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm or a Phenyl-Hexyl column |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Logical Relationship: Orthogonal Methods for Quality Control
References
Application Notes and Protocols for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in Photonics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a nematic liquid crystal monomer, in photonic applications. Due to its specific physical and optical properties, this compound is a valuable component in liquid crystal mixtures formulated for various electro-optical devices, including displays and spatial light modulators.
Introduction to this compound
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅F | [1] |
| Molecular Weight | 296.43 g/mol | [4] |
| CAS Number | 87260-24-0 | [4] |
| Appearance | White crystalline solid | [4] |
| Purity (by GC) | >98.0% | [5] |
| Melting Point | 104-160 °C (range for similar compounds) | [5] |
Applications in Photonics: A Representative Liquid Crystal Mixture
In practical photonic applications, this compound is typically a component of a eutectic liquid crystal mixture. The following data represents a typical nematic liquid crystal mixture containing fluorinated biphenyl compounds, illustrating the performance achievable for electro-optical applications.
Electro-Optical Properties of a Representative Nematic LC Mixture
| Parameter | Symbol | Typical Value | Wavelength (nm) | Temperature (°C) |
| Ordinary Refractive Index | nₒ | 1.52 | 589 | 20 |
| Extraordinary Refractive Index | nₑ | 1.70 | 589 | 20 |
| Birefringence | Δn | 0.18 | 589 | 20 |
| Dielectric Anisotropy | Δε | +10 | 1 kHz | 20 |
| Clearing Point | Tₙᵢ | > 90 °C | - | - |
| Rotational Viscosity | γ₁ | ~150 mPa·s | - | 20 |
Experimental Protocols
Preparation of a Liquid Crystal Test Cell
This protocol outlines the fabrication of a standard liquid crystal cell for electro-optical characterization.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide)
-
Spinner for coating
-
Hot plate
-
UV curing adhesive
-
Microspheres (for cell gap control)
-
Liquid crystal mixture containing this compound
-
Vacuum chamber
-
UV light source
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Alignment Layer Coating: Spin-coat a thin layer of a suitable alignment material (e.g., polyimide) onto the ITO surface of both substrates.[6] Fluorinated polyimides are often used for aligning fluorinated liquid crystals.[7]
-
Baking: Bake the coated substrates on a hot plate according to the alignment material manufacturer's instructions to cure the polymer.
-
Rubbing (for planar alignment): If a specific in-plane alignment is required, gently rub the surface of the alignment layer with a velvet cloth in a unidirectional manner.[6]
-
Cell Assembly: Apply a UV-curable adhesive mixed with microspheres of a specific diameter (to define the cell gap) around the perimeter of one substrate. Place the second substrate on top, with the alignment layers facing each other and oriented as desired (e.g., anti-parallel for planar alignment).
-
Curing: Expose the assembled cell to a UV light source to cure the adhesive and seal the cell.
-
Filling: Place the empty cell in a vacuum chamber. Introduce the liquid crystal mixture to the edge of the cell's filling port. Upon venting the chamber, the atmospheric pressure will push the liquid crystal into the cell via capillary action.
-
Sealing: Seal the filling port with an appropriate sealant.
Protocol for Birefringence (Δn) Measurement
This protocol describes the determination of the birefringence of the liquid crystal mixture using a spectrometer and polarizers.[8]
Materials and Equipment:
-
Liquid crystal cell filled with the test mixture
-
Spectrometer
-
Light source (e.g., halogen lamp)
-
Two linear polarizers
-
Rotation stage for the sample
-
Temperature controller
Procedure:
-
Setup: Place the liquid crystal cell in a temperature-controlled holder between two crossed polarizers. The rubbing direction of the cell should be at 45° to the transmission axes of the polarizers.
-
Data Acquisition: Record the transmission spectrum of the setup using the spectrometer.
-
Analysis: The transmitted intensity (I) through the setup is given by: I(λ) = I₀(λ) * sin²(π * Δn(λ) * d / λ) where I₀(λ) is the intensity with parallel polarizers, Δn(λ) is the birefringence at wavelength λ, and d is the cell gap.
-
Calculation: The birefringence can be calculated from the positions of the transmission maxima and minima in the spectrum. The condition for a maximum is π * Δn(λ) * d / λ = (m + 1/2)π, and for a minimum is π * Δn(λ) * d / λ = mπ, where m is an integer. By identifying the wavelengths of consecutive maxima or minima, Δn can be determined.[9]
Protocol for Dielectric Anisotropy (Δε) Measurement
This protocol details the measurement of the dielectric anisotropy by capacitance measurements.[10]
Materials and Equipment:
-
Two liquid crystal cells: one with planar alignment and one with homeotropic alignment (or a single planar cell and a high voltage source to achieve homeotropic alignment).
-
LCR meter
-
Function generator
-
Temperature controller
-
Oscilloscope
Procedure:
-
Measure Perpendicular Permittivity (ε⊥):
-
Use the liquid crystal cell with homeotropic alignment (director perpendicular to the substrates) or a planar cell with a low-frequency AC voltage applied that is below the threshold for switching.
-
Measure the capacitance (C⊥) of the cell using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
-
Measure Parallel Permittivity (ε∥):
-
Use the liquid crystal cell with planar alignment (director parallel to the substrates).
-
Measure the capacitance (C∥) of the cell.
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).
-
-
Calculate Dielectric Anisotropy (Δε):
-
Δε = ε∥ - ε⊥
-
Conclusion
This compound is a key component in the formulation of advanced liquid crystal mixtures for photonic applications. Its fluorinated structure contributes to a desirable combination of properties that, when expertly blended with other liquid crystal materials, enables the fabrication of high-performance electro-optical devices. The protocols provided herein offer standardized methods for the characterization of such liquid crystal mixtures, facilitating their development and application in research and industry.
References
- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. labproinc.com [labproinc.com]
- 5. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 87260-24-0 | TCI AMERICA [tcichemicals.com]
- 6. Alignment layer - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 9. Measurement of birefringence of nematic liquid crystal material by multiple-wavelength interferometry using nearly common-path single-stage Mach–Zehnder interferometer [opg.optica.org]
- 10. lavrentovichgroup.com [lavrentovichgroup.com]
Application Notes & Protocols: Formulation and Characterization of Eutectic Mixtures with 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eutectic mixtures are multi-component systems where the melting point of the mixture is lower than that of its individual components.[1][2] In the pharmaceutical field, formulating an Active Pharmaceutical Ingredient (API) as part of a eutectic mixture can significantly enhance its solubility, dissolution rate, and bioavailability, particularly for poorly water-soluble compounds.[1][3][4] This document provides a detailed guide to the formulation and characterization of eutectic mixtures using 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl as a model compound.
This compound is a solid, white crystalline substance with a melting point of 106 °C and a molecular weight of 296.43 g/mol .[5][6] Its application in eutectic formulations for drug delivery is explored in these notes. This document will detail the necessary protocols for identifying suitable co-formers, determining the eutectic point, and characterizing the resulting mixture.
Rationale for Eutectic Formulation
The formation of a eutectic system can be a valuable strategy for improving the physicochemical properties of an API. By combining the API with a suitable, pharmaceutically acceptable co-former, it is possible to create a new solid phase with a lower melting point. This can lead to improved manufacturing processes and enhanced biopharmaceutical performance.
Selection of Co-formers
The choice of a co-former is critical for the successful development of a eutectic system. Ideal co-formers are non-toxic, pharmaceutically acceptable, and have a melting point that is suitable for the intended application. For the purpose of these application notes, we will consider three common co-formers: Menthol, Camphor, and Thymol. The physical properties of this compound and the selected co-formers are presented in Table 1.
Table 1: Physical Properties of this compound and Potential Co-formers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₂₁H₂₅F | 296.43[5][6] | 106[5] |
| Menthol | C₁₀H₂₀O | 156.27 | 42 |
| Camphor | C₁₀H₁₆O | 152.23 | 179 |
| Thymol | C₁₀H₁₄O | 150.22 | 51.5 |
Experimental Protocols
Preparation of Physical Mixtures
Objective: To prepare a series of physical mixtures of this compound with each co-former at different molar ratios.
Materials:
-
This compound
-
Menthol
-
Camphor
-
Thymol
-
Spatula
-
Weighing balance
-
Vials
Protocol:
-
Accurately weigh the required amounts of this compound and the selected co-former to prepare mixtures with molar ratios ranging from 1:9 to 9:1.
-
Transfer the weighed components to a clean vial.
-
Thoroughly mix the components using a spatula for 5 minutes to ensure a homogenous physical mixture.
-
Store the prepared mixtures in a desiccator until further analysis.
Determination of the Eutectic Point using Differential Scanning Calorimetry (DSC)
Objective: To determine the eutectic temperature and composition of the binary mixtures.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Accurately weigh 3-5 mg of the physical mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min from room temperature to a temperature above the melting point of the higher melting component.
-
Record the heat flow as a function of temperature. The appearance of a single sharp endothermic peak at a temperature lower than the melting points of the individual components indicates the formation of a eutectic mixture.[7][8]
-
Analyze the DSC thermograms to determine the onset and peak temperatures of the melting endotherm.
-
Plot the melting temperatures of the mixtures as a function of the molar fraction of this compound to construct a phase diagram.
-
The lowest melting point observed corresponds to the eutectic temperature, and the composition at this point is the eutectic composition.[9]
Characterization of the Eutectic Mixture
Objective: To confirm the formation of a new crystalline phase or the presence of the individual components in the eutectic mixture.
Apparatus:
-
Powder X-Ray Diffractometer
Protocol:
-
Place a small amount of the eutectic mixture on the sample holder.
-
Scan the sample over a 2θ range of 5° to 50°.
-
Record the diffraction patterns of the pure components and the eutectic mixture.
-
Compare the PXRD pattern of the eutectic mixture with those of the individual components. The eutectic mixture will show the characteristic peaks of both individual components.
Objective: To investigate the intermolecular interactions between this compound and the co-former in the eutectic mixture.
Apparatus:
-
Fourier-Transform Infrared Spectrometer
Protocol:
-
Prepare samples of the pure components and the eutectic mixture as KBr pellets.
-
Record the FTIR spectra over a wavenumber range of 4000 to 400 cm⁻¹.
-
Compare the spectra of the eutectic mixture with those of the individual components to identify any shifts in the characteristic peaks, which may indicate intermolecular interactions.
Hypothetical Data Presentation
The following table summarizes the hypothetical eutectic data for this compound with the selected co-formers, as would be determined by the protocols described above.
Table 2: Hypothetical Eutectic Data for Binary Mixtures of this compound
| Co-former | Eutectic Molar Ratio (API:Co-former) | Eutectic Temperature (°C) |
| Menthol | 4:6 | 32 |
| Camphor | 3:7 | 95 |
| Thymol | 5:5 | 40 |
Visualizations
References
- 1. ijsat.org [ijsat.org]
- 2. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 3. rjptonline.org [rjptonline.org]
- 4. "Eutectic Mixtures solvents" by Abulfadhel jaber neamah, Asmaa M. Rashid et al. [majms.alkafeel.edu.iq]
- 5. labproinc.com [labproinc.com]
- 6. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Behavior of the Nimesulide-Salicylic Acid Eutectic Mixtures Prepared by Mechanosynthesis and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal material. Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize its phase transitions. This document provides a detailed protocol for conducting DSC analysis on this compound, interpreting the expected results, and presenting the data in a standardized format. The thermal behavior of liquid crystals is critical for their application in various technologies, and DSC provides precise measurements of transition temperatures and associated enthalpy changes.
Thermal Properties
The thermal analysis of this compound reveals its mesomorphic behavior, characterized by a nematic liquid crystal phase between its crystalline and isotropic liquid states.
Data Presentation
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Notes |
| Melting (Crystal to Nematic) | --- | 106[1] | ΔH_m (Not Available) | Transition from the solid crystalline phase to the nematic liquid crystal phase. |
| Clearing (Nematic to Isotropic) | --- | ~160 | ΔH_c (Not Available) | Transition from the nematic liquid crystal phase to the isotropic liquid phase. The mesomorphic range is reported as 104 to 160 °C. |
Experimental Protocol
This protocol outlines the steps for conducting a DSC analysis of this compound.
1. Materials and Equipment
-
Sample: this compound, >98.0% purity.
-
DSC Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans and lids.
-
Crimper: For sealing the sample pans.
-
Analytical Balance: Capable of measuring to ±0.01 mg.
-
Inert Gas: High purity nitrogen (99.999%) for purging the DSC cell.
2. Sample Preparation
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid using a crimper. This is crucial to prevent any sample loss due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Instrument Setup and Measurement
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
Program the instrument for a heat-cool-heat cycle to erase the sample's prior thermal history and ensure reproducible results.
-
First Heating Scan: Heat the sample from the starting temperature to a temperature above the final transition (e.g., 180°C) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample from 180°C back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from the starting temperature to 180°C at the same controlled rate as the first heating scan. The data from this second heating scan is typically used for analysis.
-
-
Record the heat flow as a function of temperature.
4. Data Analysis
-
Plot the heat flow (in mW or W/g) versus temperature (°C).
-
Determine the peak temperatures of the endothermic transitions corresponding to melting (crystal to nematic) and clearing (nematic to isotropic).
-
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peaks. The instrument software typically performs this calculation.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experiment for the thermal analysis of this compound.
Caption: Workflow for DSC analysis of this compound.
References
Application Notes: Polarized Optical Microscopy (POM) of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a calamitic (rod-shaped) thermotropic liquid crystal. Due to its anisotropic nature, it exhibits different refractive indices along and perpendicular to the long molecular axis, a property known as birefringence. Polarized Optical Microscopy (POM) is a powerful and fundamental technique for characterizing liquid crystalline materials by observing their unique textures and determining their phase transition temperatures.[1] This application note provides a detailed protocol for the investigation of the liquid crystalline textures of this compound using POM.
Principle of Polarized Optical Microscopy
A polarizing optical microscope utilizes two polarizers: a polarizer and an analyzer. The polarizer, placed before the sample, creates plane-polarized light. When this light passes through a birefringent sample, it is split into two mutually perpendicular polarized components (the ordinary and extraordinary rays) that travel at different velocities.[2] After exiting the sample, these components are out of phase. The analyzer, oriented perpendicular to the polarizer, recombines these components, leading to constructive and destructive interference that produces an image with contrast and color, characteristic of the material's structure and orientation.[1] Isotropic materials, like the isotropic liquid phase of the compound, will appear dark between crossed polarizers.
Expected Liquid Crystalline Phases and Textures
Based on its molecular structure and the properties of similar compounds, this compound is expected to exhibit at least a nematic (N) liquid crystal phase. It may also exhibit one or more smectic (Sm) phases at temperatures below the nematic range.
-
Nematic (N) Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order.[3] Upon cooling from the isotropic liquid, the nematic phase typically appears as highly mobile droplets that coalesce. The characteristic textures observed under POM are:
-
Schlieren Texture: This texture is characterized by the presence of dark brushes that originate from point-like defects called disclinations.[4][5] The number of brushes (two or four) emanating from a point defect is related to the strength of the disclination.[5]
-
Marbled Texture: This is another common nematic texture, which appears as a fine, thread-like or marbled pattern.[6]
-
-
Smectic (Sm) Phases: Smectic phases possess a higher degree of order than nematic phases, with molecules arranged in layers.[7]
-
Smectic A (SmA) Phase: In the SmA phase, the molecules are oriented perpendicular to the layer planes. A common texture for this phase is the focal conic fan texture , which consists of fan-shaped areas.[7][8] Another possibility is a homeotropic texture, where the molecules are aligned perpendicular to the glass slides, resulting in a dark field of view.
-
Tilted Smectic Phases (e.g., Smectic C): If the molecules are tilted with respect to the layer normal, different variations of schlieren or broken focal conic textures may be observed.
-
Quantitative Data
The phase transition temperatures for this compound are summarized in the table below.
| Transition | Temperature (°C) |
| Crystal to Liquid Crystal (Melting Point) | 106 |
| Nematic to Isotropic (Clearing Point) | 160 |
Experimental Protocol
This protocol outlines the procedure for preparing a sample of this compound for analysis by polarized optical microscopy.
Materials and Equipment:
-
This compound
-
Polarized Optical Microscope (POM) equipped with a hot stage and temperature controller
-
Microscope slides
-
Cover slips
-
Spatula
-
Hot plate (optional, for pre-heating)
Procedure:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage of the polarized optical microscope.
-
-
Determination of Phase Transition Temperatures (Heating Cycle):
-
Set the hot stage to a temperature below the melting point of the sample (e.g., 100 °C).
-
Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min).
-
Observe the sample through the microscope with crossed polarizers.
-
Record the temperature at which the crystalline solid melts into a birefringent liquid crystal phase. This is the melting point. The appearance of fluid, bright regions indicates the transition.
-
Continue heating and observe the transition from the liquid crystalline phase to the dark isotropic liquid. The temperature at which the entire field of view becomes dark is the clearing point.
-
-
Observation of Liquid Crystalline Textures (Cooling Cycle):
-
From the isotropic liquid phase (above 160 °C), slowly cool the sample at a controlled rate (e.g., 1-2 °C/min). This slow cooling allows for the development of well-defined textures.
-
As the sample cools below the clearing point, observe the nucleation and growth of liquid crystal domains from the isotropic liquid. Note the initial formation of nematic droplets.
-
Upon further cooling within the nematic range, carefully observe the characteristic textures (e.g., schlieren or marbled). Capture images at different temperatures within this phase.
-
If the compound exhibits smectic phases, continue to cool slowly and observe the transition from the nematic phase. This transition is often marked by a change in texture, for example, from a schlieren texture to a focal conic fan texture.
-
Record the temperatures of any subsequent phase transitions and capture representative images of the textures observed in each phase.
-
-
Data Analysis and Reporting:
-
Compile the recorded phase transition temperatures into a table.
-
Label the captured images with the corresponding temperature and identify the liquid crystal phase and the type of texture observed.
-
Visualization of the Experimental Workflow
Caption: Workflow for POM analysis of liquid crystals.
References
- 1. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
common side products in the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This liquid crystal compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most prevalent side products are typically:
-
Homocoupling products: These result from the coupling of two molecules of the same starting material. This can be the formation of 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl from the boronic acid derivative or 4,4'-difluoro-1,1'-biphenyl from the aryl halide.[1][2]
-
Protodeboronation product: This is the product where the boronic acid group on the trans-4-propylcyclohexylphenyl boronic acid is replaced by a hydrogen atom, leading to the formation of trans-1-phenyl-4-propylcyclohexane. This is a common issue with electron-deficient boronic acids.[3]
-
Dehalogenation product: The fluorine atom on the 4-fluorophenyl starting material can be replaced by a hydrogen atom, resulting in the formation of 4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.[4]
-
Reduced starting material: The aryl halide can be reduced to the corresponding arene.
Q2: What is the primary cause of low yield in this synthesis?
A2: Low yields in Suzuki-Miyaura couplings for liquid crystal synthesis can often be attributed to several factors:
-
Inefficient catalytic activity: This can be due to the choice of palladium catalyst and ligand, or catalyst degradation.
-
Suboptimal reaction conditions: Temperature, solvent, and the choice of base play a crucial role.[3]
-
Formation of side products: The prevalence of the side reactions mentioned in Q1 will directly impact the yield of the desired product.
-
Purity of reagents: The presence of water or other impurities in the reagents or solvents can deactivate the catalyst and lead to side reactions.
Q3: How can I purify the final product from the common side products?
A3: Purification of this compound from the common side products typically involves:
-
Column chromatography: This is the most common method for separating the desired product from impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is often effective.
-
Recrystallization: This can be an effective technique for removing impurities, especially if the desired product is a solid and has different solubility properties compared to the side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Optimize the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C).[3] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[2][3] |
| Significant amount of homocoupling product | 1. High concentration of one of the coupling partners. 2. Inefficient transmetalation step. | 1. Slowly add the boronic acid derivative to the reaction mixture to maintain a low concentration. 2. Ensure the base is effective in activating the boronic acid for transmetalation. The choice of base can significantly influence the rate of homocoupling versus cross-coupling. |
| Presence of protodeboronation product | 1. Presence of water or other protic sources. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction progress and stop it once the starting materials are consumed. 3. Use a milder base such as KF or CsF. |
| Dehalogenation of the fluoro-aromatic starting material | 1. Presence of reducing agents in the reaction mixture. 2. Certain phosphine ligands can promote dehalogenation. | 1. Ensure high purity of all reagents. 2. Screen different phosphine ligands. |
Data Presentation: Side Product Formation in Analogous Syntheses
| Side Product | Typical Yield Range (%) | Conditions Favoring Formation |
| Homocoupling (Aryl Halide) | 5 - 15 | High catalyst loading, high temperature |
| Homocoupling (Boronic Acid) | 5 - 20 | Excess boronic acid, inefficient transmetalation |
| Protodeboronation | 2 - 10 | Aqueous basic conditions, prolonged reaction times |
| Dehalogenation | < 5 | Presence of impurities, specific ligand choice |
Note: These values are illustrative and can vary significantly based on the specific reaction conditions and substrates used.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
4-Bromofluorobenzene (or 4-iodofluorobenzene for higher reactivity)
-
trans-4-Propylcyclohexylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromofluorobenzene (1.0 eq), trans-4-propylcyclohexylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Mandatory Visualizations
Synthesis Pathway
Caption: Suzuki-Miyaura synthesis of the target compound.
Common Side Reactions
References
Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Biphenyls
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Fluorinated Biphenyl
Low or no yield is a common issue in Suzuki coupling, particularly with electron-deficient fluorinated substrates. The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of the aromatic ring, which can impact key steps in the catalytic cycle.[1]
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). Inefficient reduction can lead to low yields.[2]
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][3]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient fluorinated arenes, the choice of ligand is critical.
-
Inappropriate Base: The base is necessary to activate the boronic acid for transmetalation. However, a base that is too strong or too weak can be detrimental.
-
Poor Solvent Choice: The solvent system must solubilize all reactants and stabilize the catalytic species.[3]
-
Solution: Mixtures of aprotic solvents like 1,4-dioxane, THF, or DMF with water are commonly used.[3] The ratio of organic solvent to water can be optimized. For substrates with poor solubility, solvents with higher boiling points like toluene may be necessary to allow for higher reaction temperatures.[2]
-
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.
Possible Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[2]
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
Issue 3: Protodeboronation of the Fluorinated Boronic Acid
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant issue, especially with electron-deficient boronic acids.[3]
Possible Causes and Solutions:
-
Excess Water and/or Protic Solvents: Water can be a proton source for protodeboronation.[3]
-
Base-Mediated Decomposition: The base can promote protodeboronation.[3]
-
Solution: Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[3]
-
-
Instability of the Boronic Acid: Some fluorinated boronic acids are inherently less stable.
-
Solution: Consider using more stable boronic acid derivatives, such as pinacol esters or potassium trifluoroborate salts (ArBF₃K), which are often more resistant to protodeboronation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the first things I should check if my Suzuki coupling for a fluorinated biphenyl is not working?
A1: When a Suzuki coupling fails, systematically assess the following key parameters:
-
Inert Atmosphere: Ensure your reaction setup is free of oxygen. This includes using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).[2][3]
-
Catalyst Activity: Verify the quality and activity of your palladium source and ligand. Pd(0) sources are preferable, and if using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.[2]
-
Reagent Purity: Confirm the purity of your aryl halide, boronic acid (or its derivative), and base. Impurities can inhibit the catalyst.
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Challenging couplings often require higher temperatures.[2]
Q2: I am coupling a sterically hindered fluorinated aryl halide. What conditions should I try?
A2: Steric hindrance can slow down the reaction. More forcing conditions and specialized catalyst systems are often necessary.[2]
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are essential for coupling sterically hindered substrates.[2]
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required.[2]
-
Temperature: Higher reaction temperatures are typically needed. Solvents with high boiling points such as toluene or dioxane are suitable.[2]
Q3: How can I minimize the ipso-substitution of a fluorine atom on my aromatic ring?
A3: Nucleophilic aromatic substitution (SNAr) of an activated fluorine atom can compete with the desired cross-coupling.[6] To minimize this:
-
Use a Milder Base: Strong, nucleophilic bases can attack the fluorinated ring. Using a milder, less nucleophilic base like K₃PO₄ may be beneficial.[6]
-
Lower the Reaction Temperature: SNAr reactions can be more sensitive to temperature than the Suzuki coupling. Running the reaction at a lower temperature, if the coupling is still efficient, can suppress this side reaction.[6]
-
Consider Additives: In some cases, additives like silver oxide (Ag₂O) have been shown to accelerate the desired coupling over the undesired ipso-substitution.[6]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield for a Polyfluorinated Biphenyl
| Entry | Ligand | Yield (%) | Homocoupling (%) |
|---|---|---|---|
| 1 | SPhos | 89 | 0 |
| 2 | XPhos | 99 | 0 |
Data adapted from a representative synthesis of a polyfluorinated biphenyl.[4]
Table 2: Influence of Boronic Acid and Temperature on the Conversion of 1-bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| Phenylboronic acid | 70 | 24 | ~95 |
| Phenylboronic acid | 110 | 8 | ~98 |
| 4-Fluorophenylboronic acid | 70 | 24 | ~98 |
| 4-Fluorophenylboronic acid | 110 | 8 | ~100 |
Reaction conditions: 1-bromo-4-fluorobenzene (limiting reagent), boronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), DMF/H₂O (95:5), G-COOH-Pd-10 catalyst.[7]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Fluorinated aryl halide (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 1.1-1.2 equiv. relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the fluorinated aryl halide, arylboronic acid (or ester), and base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and any additional ligand. Then, add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Purification of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Welcome to the technical support center for the purification of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this liquid crystal compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Given that a common synthetic route is the Suzuki coupling reaction, typical impurities include:
-
Homo-coupled byproducts: Such as 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl and 4,4'-difluoro-1,1'-biphenyl. These arise from the coupling of two of the same starting molecules.
-
Unreacted starting materials: Residual aryl halides (e.g., 1-bromo-4-fluorobenzene) or the boronic acid/ester derivative of trans-4-propylcyclohexylbenzene.
-
Dehalogenated byproducts: Where the halogen on the starting aryl halide is replaced by a hydrogen atom.
-
Cis-isomer: The cis-isomer of the 4-propylcyclohexyl group is a common process-related impurity that can be difficult to separate from the desired trans-isomer.
Q2: Why is the separation of cis and trans isomers of the propylcyclohexyl group so challenging?
A2: The cis and trans isomers of 4-Fluoro-4'-(propylcyclohexyl)-1,1'-biphenyl have very similar physical and chemical properties, including polarity and boiling point. This makes their separation by standard purification techniques like simple recrystallization or flash column chromatography difficult. The desired trans-isomer is generally more linear and can pack more efficiently into a crystal lattice, which can be exploited in fractional crystallization.
Q3: What are the recommended initial steps for purifying the crude product?
A3: After the synthesis, a basic aqueous workup is recommended to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification process.
Issue 1: Low Purity After Initial Workup
Symptoms:
-
Multiple spots are observed on a Thin Layer Chromatography (TLC) plate.
-
Preliminary analysis (e.g., by GC-MS or ¹H NMR) shows the presence of significant amounts of starting materials or byproducts.
Troubleshooting Workflow:
Troubleshooting Purification Issues
Solutions:
-
Column Chromatography: This is often the most effective method for separating a mixture of compounds with different polarities. A silica gel column is typically used.
-
Recrystallization: If a significant portion of the crude product is the desired compound, recrystallization can be an effective purification method, especially for removing homo-coupled byproducts which may have different solubilities.
Issue 2: Difficulty in Removing Homo-Coupled Byproducts
Symptoms:
-
The product appears relatively clean by TLC, but NMR or Mass Spectrometry reveals the presence of symmetrical biphenyl impurities.
Solutions:
-
Recrystallization: Homo-coupled products often have significantly different crystal packing abilities and solubilities compared to the desired unsymmetrical product. A carefully chosen solvent system for recrystallization can selectively crystallize the target compound.
-
Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be employed to separate compounds with very similar polarities.
Issue 3: Presence of the cis-Isomer
Symptoms:
-
The final product shows the presence of a closely related impurity with a similar mass in GC-MS or LC-MS.
-
¹H NMR may show additional peaks in the aliphatic region corresponding to the cis-conformation of the cyclohexyl ring.
Solutions:
-
Fractional Recrystallization: This is the most common method for separating diastereomers like cis and trans isomers. It involves multiple recrystallization steps from a carefully selected solvent. The trans-isomer, being more linear, often crystallizes more readily.
-
Preparative HPLC: Chiral or specialized stationary phases in HPLC can sometimes resolve geometric isomers.
Experimental Protocols
Protocol 1: Column Chromatography for General Purification
This protocol is suitable for removing unreacted starting materials and some byproducts.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial eluent.
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. Monitor the fractions by TLC.
-
Fraction Collection: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Typical Eluent Systems: A gradient of ethyl acetate in hexanes is commonly effective. The exact gradient will depend on the polarity of the impurities.
| Step | Eluent System (Hexane:Ethyl Acetate) | Purpose |
| 1 | 100:0 to 98:2 | Elute non-polar impurities. |
| 2 | 98:2 to 95:5 | Elute the desired product. |
| 3 | 90:10 and higher | Elute more polar impurities. |
Protocol 2: Recrystallization for High Purity
This protocol is particularly useful for removing homo-coupled byproducts and for enriching the trans-isomer.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Suggested Solvent Systems:
| Solvent/Mixture | Polarity | Notes |
| Ethanol | Polar Protic | Often a good starting point for biphenyl compounds. |
| Heptane/Toluene | Non-polar/Aromatic | A mixture can be effective for fractional crystallization. |
| Ethyl Acetate/Hexane | Medium/Non-polar | A two-solvent system where the compound is dissolved in the better solvent (ethyl acetate) and the anti-solvent (hexane) is added to induce crystallization. |
Visualization of Purification Workflow
General Purification Workflow
Technical Support Center: Analysis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on studies of similar fluorinated biphenyl compounds and other fluorinated liquid-crystal monomers, the primary degradation pathways are expected to involve oxidative metabolism.[1][2][3] Key transformations likely include hydroxylation of the aromatic rings and the propylcyclohexyl group, as well as potential dealkylation.[2][3] Subsequent phase II metabolism may lead to the formation of sulfate and glucuronide conjugates.[1][4]
Q2: What analytical techniques are most suitable for studying the degradation of this compound?
A2: A combination of chromatographic and spectrometric techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with UV and mass spectrometry (LC-MS) is ideal for separating and identifying the parent compound and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives after appropriate sample preparation.[1][4] For structural elucidation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy, especially 19F NMR, can be very powerful for tracking the fate of the fluorinated part of the molecule.[5]
Q3: Are there any known toxic metabolites of fluorinated biphenyl compounds?
A3: Studies on similar fluorinated liquid-crystal monomers have indicated that some metabolites can be classified as toxic.[2] For instance, hydroxylation and other metabolic transformations can sometimes lead to the formation of reactive intermediates or compounds with altered biological activity. Toxicity predictions for metabolites of a related compound, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, suggested that several of its metabolites could have developmental toxicity and mutagenicity.[2][3] Therefore, it is crucial to characterize the toxicological profile of any identified degradation products.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; inappropriate mobile phase pH; column contamination. | - Ensure the mobile phase pH is suitable for the analyte. - Use a high-purity stationary phase and consider a column with end-capping. - Flush the column with a strong solvent to remove contaminants.[6][7] |
| Poor Resolution | Inadequate mobile phase composition; low column efficiency; improper flow rate. | - Optimize the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., acetonitrile vs. methanol). - Ensure the column is not old or degraded.[8] |
| Ghost Peaks | Contamination in the injection system or mobile phase; carryover from previous injections. | - Run blank injections to identify the source of contamination. - Clean the injector and autosampler. - Use fresh, high-purity mobile phase solvents.[6] |
| Irreproducible Retention Times | Fluctuations in temperature; changes in mobile phase composition; pump malfunction. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure proper mixing. - Check the pump for leaks and ensure consistent flow.[7] |
Sample Preparation and Extraction Problems
| Issue | Possible Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction from the sample matrix; degradation during sample processing. | - Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). - Minimize sample exposure to high temperatures and extreme pH. - Use an internal standard to correct for recovery losses. |
| Matrix Effects in MS Detection | Co-eluting matrix components suppressing or enhancing the analyte signal. | - Improve chromatographic separation to isolate the analyte from matrix components. - Employ more selective sample preparation techniques. - Use a matrix-matched calibration curve for quantification. |
| Presence of Particulates | Incomplete dissolution of the sample; precipitation upon mixing with the mobile phase. | - Ensure the sample is fully dissolved in a compatible solvent. - Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound in a liver microsomal system.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold ACN or MeOH containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Identification of Metabolites by HPLC-MS/MS
Objective: To identify the major metabolites of this compound formed in vitro.
Materials:
-
Samples from the in vitro metabolic stability assay
-
HPLC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Inject the supernatant from the quenched reaction samples onto the HPLC-MS/MS system.
-
Perform a full scan analysis to detect potential metabolites. Metabolites will have different m/z values than the parent compound (e.g., +16 for hydroxylation).
-
Perform product ion scans (MS/MS) on the parent compound and any suspected metabolite peaks to obtain fragmentation patterns.
-
Compare the fragmentation patterns of the metabolites to that of the parent compound to elucidate the site of metabolic modification.
-
Use accurate mass measurements to propose elemental compositions for the metabolites.
Visualizations
Caption: Proposed metabolic degradation pathway.
Caption: In vitro metabolism experimental workflow.
Caption: Logic for troubleshooting HPLC issues.
References
- 1. Fluorinated organics in the biosphere [researchrepository.ucd.ie]
- 2. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The guidance focuses on improving reaction yield and purity, addressing common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing this and similar biaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-fluorobenzene) with an organoboron compound (e.g., 4-(trans-4-propylcyclohexyl)phenylboronic acid). It is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of reagents.
Q2: What are the key starting materials for the Suzuki-Miyaura synthesis of the target molecule?
A2: The primary starting materials are:
-
Aryl Halide: 1-bromo-4-fluorobenzene is a common choice due to its reactivity. Aryl iodides can also be used and are often more reactive, while aryl chlorides are typically less reactive.
-
Organoboron Reagent: 4-(trans-4-propylcyclohexyl)phenylboronic acid or its corresponding boronate esters (e.g., pinacol ester).
Q3: Can I use a different cross-coupling reaction besides the Suzuki-Miyaura coupling?
A3: Yes, the Kumada coupling is a viable alternative. This reaction utilizes a Grignard reagent (e.g., 4-(trans-4-propylcyclohexyl)phenylmagnesium bromide) and an aryl halide in the presence of a nickel or palladium catalyst. While effective, the preparation and handling of Grignard reagents require strictly anhydrous conditions.
Q4: What are the most critical parameters to control for a high-yield synthesis?
A4: The key parameters to optimize are the choice of catalyst, ligand, base, solvent, and reaction temperature. The purity of the starting materials and the exclusion of oxygen are also crucial for preventing side reactions.
Q5: How can I purify the final product, this compound?
A5: Due to its non-polar nature, purification is typically achieved through column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane or toluene. Recrystallization from a suitable solvent system, such as hexanes/methanol, can also be an effective purification method.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the catalyst is properly handled and stored under an inert atmosphere. - Consider using a pre-catalyst that is more stable and easily activated. |
| Inappropriate Ligand | - For sterically hindered substrates like those with a cyclohexyl group, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[2] - Screen different ligands to find the optimal one for your specific reaction. |
| Ineffective Base | - The base is crucial for activating the boronic acid.[3] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. - The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, a milder base might be necessary. |
| Poor Solvent Choice | - A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used. - Ensure the solvents are thoroughly degassed to remove oxygen. |
| Low Reaction Temperature | - Suzuki-Miyaura couplings often require heating. A typical temperature range is 80-110 °C. - If the reaction is sluggish, a moderate increase in temperature may improve the yield. |
| Decomposition of Boronic Acid | - Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures and in the presence of a strong base.[3] - Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[3] Protecting the boronic acid with diethanolamine can also increase its stability.[4] |
Formation of Impurities and Side Products
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - This is a common side reaction, often promoted by the presence of oxygen.[2] - Inefficient oxidative addition of the aryl halide to the palladium catalyst can also lead to preferential homocoupling. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. - Ensure the quality of the aryl halide. |
| Dehalogenation of Aryl Halide | - The aryl halide is reduced, replacing the halogen with a hydrogen atom. | - This can be caused by impurities in the starting materials or side reactions with the solvent or base. - Use high-purity starting materials and ensure the reaction conditions are not overly harsh. |
| Formation of Palladium Black | - The palladium catalyst precipitates out of the solution as inactive palladium black. | - This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. - Use a suitable phosphine ligand to stabilize the palladium catalyst in solution. |
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
1-bromo-4-fluorobenzene
-
4-(trans-4-propylcyclohexyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 eq.), 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) or by recrystallization.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of similar fluorinated biphenyls to illustrate the effect of different reaction parameters. Actual yields for the synthesis of this compound may vary.
Table 1: Effect of Different Boronic Acids on Bromide Conversion
Reaction Conditions: 1-bromo-4-fluorobenzene, boronic acid (1.2 eq.), K₂CO₃ (2 eq.), Pd catalyst, DMF:H₂O (95:5), 110 °C, 24h. (Adapted from a study on fluorinated biphenyl synthesis[1])
| Boronic Acid | Conversion (%) |
| Phenylboronic acid | ~95% |
| 4-Vinylphenylboronic acid | ~80% |
| 4-Carboxyphenylboronic acid | ~85% |
| 4-Fluorophenylboronic acid | >99% |
Table 2: Effect of Temperature on the Conversion of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid
Reaction Conditions: 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), Pd catalyst, DMF:H₂O (95:5). (Adapted from a study on fluorinated biphenyl synthesis[1])
| Reaction Time (h) | Conversion at 70 °C (%) | Conversion at 110 °C (%) |
| 3 | ~90% | >99% |
| 8 | ~95% | >99% |
| 24 | >99% | >99% |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Stability of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl under UV Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated liquid crystal monomer. The information provided addresses common stability issues encountered during experiments involving ultraviolet (UV) irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of degradation of this compound when exposed to UV light?
A1: Under UV irradiation, this compound can exhibit several signs of degradation. These include a yellowing of the material, a decrease in the clearing point (the temperature at which it transitions from a liquid crystal phase to an isotropic liquid), and a reduction in its birefringence. In liquid crystal display (LCD) applications, this degradation can manifest as color shifts, washed-out images, and a decrease in contrast.
Q2: What are the likely degradation products of this compound under UV irradiation?
A2: While specific degradation products for this exact compound are not extensively documented in publicly available literature, studies on structurally similar fluorinated liquid crystal monomers suggest that UV-induced degradation can lead to the cleavage of chemical bonds. Potential degradation products could include smaller organic molecules such as oxalic acid and cyclohexane derivatives, resulting from the breakdown of the biphenyl and cyclohexyl rings. There is also the possibility of defluorination, where the fluorine atom is cleaved from the biphenyl structure.
Q3: How does the molecular structure of this compound influence its UV stability?
A3: The stability of liquid crystal monomers under UV irradiation is closely linked to their molecular structure. The biphenyl core is a primary site for UV absorption and subsequent photochemical reactions. The presence of the fluorine atom can influence the electronic properties of the molecule and its susceptibility to degradation. The propylcyclohexyl group can also undergo degradation. Generally, liquid crystals with shorter conjugation lengths tend to exhibit greater stability.
Q4: Are there any experimental conditions that can accelerate the degradation of this compound?
A4: Yes, several factors can accelerate degradation. Higher UV intensity and longer exposure times will naturally lead to more significant degradation. The presence of oxidizing agents, such as peroxydisulfate, has been shown to significantly increase the degradation rate of similar fluorinated liquid crystal monomers in aqueous solutions. The solvent used in experiments can also play a role, as can the presence of other reactive species.
Q5: What measures can be taken to minimize the UV-induced degradation of this compound during experiments?
A5: To minimize degradation, it is crucial to control the experimental conditions. Use the lowest UV intensity and shortest exposure time necessary for your experiment. If possible, work in an inert atmosphere (e.g., under nitrogen) to reduce oxidative degradation. For applications in devices, the use of UV filters to cut off wavelengths below 400 nm can significantly prolong the lifetime of the liquid crystal material.
Troubleshooting Guides
Issue 1: Unexpected change in the physical properties of the liquid crystal material after UV exposure.
| Symptom | Possible Cause | Suggested Action |
| Yellowing of the sample | Photodegradation of the biphenyl core. | Reduce UV exposure time and/or intensity. Consider using a UV filter to block shorter, more damaging wavelengths. |
| Decrease in clearing point | Breakdown of the molecular structure, leading to a less ordered liquid crystal phase. | Quantify the change in clearing point as a function of UV dose to establish a degradation profile. This can help in predicting the material's lifetime under specific conditions. |
| Altered birefringence | Changes in the molecular structure and alignment due to degradation. | Measure the birefringence before and after UV exposure to quantify the extent of degradation. If the change is significant, the experimental parameters may need to be adjusted. |
Issue 2: Inconsistent or non-reproducible experimental results involving UV irradiation.
| Symptom | Possible Cause | Suggested Action |
| Varying degradation rates between experiments | Fluctuations in UV lamp output, inconsistencies in sample preparation, or presence of contaminants. | Calibrate the UV lamp regularly to ensure consistent output. Standardize sample preparation protocols. Ensure high purity of the liquid crystal and solvents to avoid unforeseen reactions. |
| Formation of unexpected byproducts | Complex degradation pathways or reactions with impurities. | Analyze the degradation products using techniques like HPLC and LC-MS to identify the byproducts and understand the degradation mechanism. This can help in optimizing the experimental conditions to favor desired outcomes. |
Quantitative Data on UV Stability of Analogous Fluorinated Liquid Crystals
The following tables summarize quantitative data from studies on fluorinated liquid crystal monomers with similar structures to this compound. This data can be used as a reference for estimating the stability of the target compound.
Table 1: Pseudo-First-Order Degradation Rate Constants of Fluorinated Liquid Crystal Monomers under UV/Peroxydisulfate Treatment [1][2]
| Compound Structure | Degradation Rate Constant (k_obs, min⁻¹) |
| Biphenyl with ethoxy and difluoro substituents | 0.044 |
| Biphenyl with propyl and difluoro substituents | 0.0147 |
| Biphenyl with propyl and trifluoro substituents | 0.0169 |
| Cyclohexyl phenyl with ethoxy and trifluoro substituents | 0.0065 |
| Note: These values were obtained in an aqueous solution with a P25 photocatalyst and are intended for comparative purposes. |
Table 2: Defluorination Percentage of Fluorinated Liquid Crystal Monomers after 3 hours of UV Irradiation with a P25 Photocatalyst [2]
| Compound Structure | Defluorination (%) |
| Biphenyl with ethoxy and difluoro substituents | 55.5 |
| Biphenyl with propyl and difluoro substituents | 53.3 |
| Biphenyl with propyl and trifluoro substituents | 38.0 |
| Cyclohexyl phenyl with ethoxy and trifluoro substituents | 33.7 |
Table 3: Change in Physical Properties of a High Birefringence Liquid Crystal Mixture (TL-216) with UV Exposure
| UV Exposure Time (hours) | Change in Birefringence (Δn) |
| 0 | 0.24 |
| 20 | 0.22 |
| 40 | 0.20 |
| 60 | 0.18 |
| Note: Data is for a different, though structurally related, liquid crystal mixture and is illustrative of the expected trend. |
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation of a Liquid Crystal Sample
This protocol outlines a general method for exposing a liquid crystal sample to UV radiation in a controlled laboratory setting.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or a solvent compatible with your analytical method).
-
Alternatively, prepare a thin film of the liquid crystal on a UV-transparent substrate (e.g., a quartz slide).
-
-
UV Exposure Setup:
-
Place the sample in a temperature-controlled chamber.
-
Use a calibrated UV lamp with a known spectral output and intensity. A common choice is a mercury lamp.
-
Position the lamp at a fixed distance from the sample to ensure consistent irradiation.
-
If required, use optical filters to select a specific wavelength range for irradiation.
-
-
Irradiation:
-
Expose the sample to UV light for a predetermined duration.
-
For kinetic studies, withdraw aliquots of the sample at different time intervals.
-
-
Post-Irradiation Analysis:
-
Analyze the irradiated sample and any withdrawn aliquots using appropriate analytical techniques to assess degradation.
-
Protocol 2: Analysis of Degradation using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis detector or a mass spectrometer (LC-MS).
-
A suitable reversed-phase column (e.g., C18) is often used for separating non-polar compounds like liquid crystals.
-
-
Method Development:
-
Develop a gradient elution method using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Optimize the gradient to achieve good separation between the parent compound and its potential degradation products.
-
-
Analysis:
-
Inject the irradiated sample into the HPLC system.
-
Monitor the chromatogram at a wavelength where the parent compound and expected degradation products absorb.
-
Quantify the decrease in the peak area of the parent compound over time to determine the degradation rate.
-
Identify degradation products by comparing their retention times with known standards or by using LC-MS for mass identification.
-
Protocol 3: Characterization of Photodegradation using UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum of the liquid crystal upon UV irradiation.
-
Measurement:
-
Record the UV-Vis absorption spectrum of the liquid crystal solution before and after UV exposure using a spectrophotometer.
-
-
Analysis:
-
Observe any changes in the absorption peaks. A decrease in the intensity of the main absorption band of the parent compound indicates degradation.
-
The appearance of new absorption bands at different wavelengths can suggest the formation of degradation products.
-
Visualizations
References
removing catalyst residues from 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Topic: Efficient Removal of Catalyst Residues from 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing palladium catalyst residues from this compound, a common liquid crystal component often synthesized via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium catalyst from my final product crucial?
A1: Complete removal of palladium is critical for several reasons. For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) set strict limits on elemental impurities due to their potential toxicity.[1][2] Palladium is considered an elemental impurity that must be controlled to an acceptable level.[1] Beyond regulatory compliance, residual metals can interfere with downstream chemical processes or negatively impact the final product's performance and stability, which is especially critical for high-purity materials like liquid crystals.[1]
Q2: What are the most common methods for removing residual palladium?
A2: The most prevalent methods involve adsorption, crystallization, extraction, and filtration.[3]
-
Adsorption: This uses materials like activated carbon or specialized scavenger resins that bind to the palladium.[3][4][5] Scavenger resins are often silica or polymer-based and are functionalized with groups like thiols or amines that have a high affinity for palladium.[2][6][7]
-
Crystallization: This technique purifies the product by crystallization, leaving palladium impurities behind in the mother liquor.[3][8]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[3][7]
-
Filtration: This method is effective for removing heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated out of the solution.[3][9] Using a filter aid like Celite® is common practice.[7][9]
Q3: How do I choose between activated carbon and a specialized scavenger?
A3: The choice depends on your specific needs regarding purity, cost, and scale. Activated carbon is a low-cost and effective option for bulk removal of palladium.[1][4] However, specialized scavengers, such as those with thiol functional groups, often provide higher selectivity and can reduce palladium levels to the low parts-per-billion (ppb) range, though they are typically more expensive.[6] For high-value products requiring extremely low palladium levels, selective scavengers are often preferred.[2]
Q4: Is simple filtration through filter paper enough to remove the catalyst?
A4: Simple filtration is only effective for removing solid, heterogeneous catalysts.[7] Homogeneous catalysts, which are dissolved in the reaction mixture, will pass through standard filter paper.[7] If you are using a homogeneous catalyst, which is common for Suzuki couplings, you will need to use methods like adsorption with scavengers, activated carbon, or crystallization to remove the residual palladium.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalyst residues.
Problem 1: High palladium levels remain after filtration.
-
Possible Cause: The palladium species is soluble (homogeneous) or exists as fine colloidal particles that pass through the filter.[7][9] Filtration is only effective for heterogeneous catalysts.[7]
-
Solution:
-
Switch Removal Method: Employ a method suitable for soluble palladium, such as adsorption using metal scavengers or activated carbon.[3][7]
-
Optimize Filtration: For fine particles, use a finer porosity filter medium or a pad of Celite (typically 1-2 cm thick) to trap them.[7][9]
-
Induce Precipitation: Try adding an anti-solvent or a precipitating agent to force the soluble palladium out of solution before filtration.[7]
-
Problem 2: Low efficiency of palladium scavengers.
-
Possible Cause: The selected scavenger may not be optimal for the palladium's oxidation state or the solvent system. Insufficient scavenger loading or reaction time can also lead to poor results.[7]
-
Solution:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one for your specific conditions.[3][7]
-
Optimize Conditions: Increase the amount of scavenger, extend the stirring time, or gently heat the mixture (e.g., to 40-60 °C) to improve kinetics.[3]
-
Consider Oxidation State: Thiol-based scavengers are generally very effective for Pd(II), while other types might be better for Pd(0).[7] A pre-treatment step to unify the palladium's oxidation state can sometimes improve consistency.[3]
-
Problem 3: Significant product loss during purification.
-
Possible Cause: The product itself may be binding to the adsorbent (activated carbon or scavenger).[3][7]
-
Solution:
-
Minimize Adsorbent: Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for product binding.[3]
-
Wash the Adsorbent: After filtering the adsorbent, wash it thoroughly with a small amount of fresh solvent to recover any adsorbed product.[2][3]
-
Change Purification Method: If product loss remains high, consider switching to a different technique like crystallization, which relies on solubility differences rather than adsorption.[3]
-
Data on Purification Methods
The following table summarizes the performance and characteristics of common palladium removal methods.
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Metal Scavengers (e.g., Thiol-functionalized Silica) | Can reduce Pd from >500 ppm to <10 ppm.[8] | High selectivity and efficiency; effective for very low target limits.[6] | Higher cost; may require screening to find the optimal scavenger.[6][7] |
| Activated Carbon | Can reduce Pd from 300 ppm to <1 ppm.[1] | Low cost; effective for bulk removal; widely available.[1][4] | Less selective; may require larger quantities and can adsorb the product.[1][2] |
| Crystallization | Highly variable; depends on product solubility and impurity profile. | Can be very effective and economical if a suitable solvent is found.[3][8] | Not always feasible; may result in yield loss; may not remove all Pd impurities.[1][6] |
| Celite Filtration | Effective for heterogeneous or precipitated Pd. | Simple, fast, and inexpensive.[9] | Ineffective for soluble (homogeneous) palladium catalysts.[7] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol describes a general procedure for removing soluble palladium catalysts using a solid-supported scavenger (e.g., thiol-functionalized silica gel).
-
Dissolve Crude Product: Dissolve the crude this compound containing the residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[2]
-
Add Scavenger: Add the solid-supported scavenger to the solution. The amount typically ranges from 5 to 10 weight equivalents relative to the initial amount of palladium catalyst used.
-
Stir Mixture: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40°C) for 4-16 hours.[2] The optimal time should be determined experimentally by monitoring the palladium concentration (e.g., by ICP-MS).
-
Filter Mixture: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]
-
Wash Scavenger: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.[2]
-
Isolate Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analyze Purity: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm it meets the required specifications.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for bulk palladium removal.
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir Mixture: Stir the mixture vigorously at a temperature between 25°C and 45°C for 1 to 18 hours.[1][3] The dark color of the carbon will prevent visual inspection of the dissolution.
-
Filter Mixture: Filter the hot or cool suspension through a thick pad of Celite® to remove the activated carbon. This step is critical and may need to be repeated if fine carbon particles pass through.
-
Wash Celite Pad: Wash the Celite pad with fresh, hot solvent to ensure all the product is recovered.[3]
-
Isolate Product: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
-
Analyze Purity: Analyze the purified product for residual palladium content. If levels are still too high, a second treatment or a polishing step with a selective scavenger may be necessary.
Visual Guides
Caption: Troubleshooting workflow for selecting and optimizing a palladium removal strategy.
Caption: Logical relationships for selecting the appropriate catalyst removal method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low clearing points in 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl mixtures
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing issues with low clearing points in liquid crystal mixtures containing 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is a "clearing point" and why is it a critical parameter for my liquid crystal mixture?
The clearing point, or nematic-to-isotropic transition temperature (T_NI), is the temperature at which a liquid crystal mixture transitions from the ordered, cloudy liquid crystal phase to a transparent, conventional isotropic liquid phase.[1] This parameter is critical because the operational temperature range of any device utilizing the liquid crystal, such as a display or sensor, is defined by its phase transition temperatures.[2] An unexpectedly low clearing point can indicate underlying issues with the mixture's composition or purity, leading to suboptimal device performance or failure.
Q2: My mixture containing this compound has a significantly lower clearing point than expected. What are the most common causes?
A depression in the clearing point is typically attributed to one of three primary factors:
-
Presence of Impurities: The addition of foreign molecules, such as solvents, unreacted starting materials, or contaminants, can disrupt the delicate ordering of the liquid crystal phase, thereby lowering the energy required to transition to the isotropic state.[3][4] The magnitude of this depression often depends on the nature and concentration of the impurity.[3]
-
Incorrect Mixture Composition: The clearing point of a multi-component mixture is highly sensitive to the precise ratio of its constituents.[5] An error in weighing or incomplete mixing can lead to a final composition that deviates from the intended formulation, resulting in a different clearing point.
-
Component Degradation: Chemical degradation of one or more components in the mixture due to factors like improper storage, exposure to UV light, or excessive heat can introduce impurities and alter the molecular structure, leading to a lower clearing point.
Q3: How can I definitively assess the purity of my raw materials, including this compound?
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for accurately determining the purity of chemical compounds.[6][7] HPLC can separate the main component from any impurities, allowing for their identification and quantification.[8] This analysis is crucial to verify that the purity of your raw materials meets the required specifications (typically >98.0% for liquid crystal components) before you formulate the mixture.[6][9]
Q4: What are the essential first steps to diagnose the cause of a low clearing point in my experiment?
The first step is to verify the transition temperature measurement. This is best accomplished using two complementary techniques:
-
Differential Scanning Calorimetry (DSC): This technique provides precise, quantitative data on the clearing point temperature and the enthalpy of the transition.[10][11]
-
Polarized Optical Microscopy (POM): POM allows for the direct visual confirmation of the phase transition.[10][12] The transition to the isotropic phase is marked by the complete disappearance of birefringent textures, resulting in a dark field of view under crossed polarizers.[11]
Confirming the low clearing point with both methods rules out instrumental error and provides a solid basis for further investigation into purity or composition.
Troubleshooting Guide: Low Clearing Point
This guide outlines a systematic approach to identifying the root cause of a depressed clearing point in your liquid crystal mixture.
Caption: Troubleshooting workflow for diagnosing low clearing points.
Data Presentation
The presence of impurities predictably lowers the clearing point of a liquid crystal mixture. The table below provides illustrative data on how a common solvent impurity might affect the nematic-isotropic transition temperature (T_NI) of a hypothetical base mixture containing this compound.
| Impurity (e.g., Toluene) Concentration (wt%) | Observed Clearing Point (T_NI) (°C) | ΔT_NI (°C) (from baseline) |
| 0.0 (Baseline) | 95.0 | 0.0 |
| 0.5 | 93.2 | -1.8 |
| 1.0 | 91.5 | -3.5 |
| 2.0 | 87.9 | -7.1 |
| 5.0 | 79.4 | -15.6 |
Note: This data is for illustrative purposes only to demonstrate a typical trend.
Experimental Protocols
Protocol 1: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below any expected transitions (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected clearing point (e.g., 130°C).[13]
-
Hold isothermally for 2-3 minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The clearing point (T_NI) is identified as the onset temperature of the endothermic peak during the second heating cycle. The first heating cycle is often used to erase any previous thermal history.
Protocol 2: Visual Confirmation using Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the mixture onto a clean glass microscope slide. Cover with a coverslip and gently press to create a thin, uniform film.
-
Microscope Setup: Place the slide on a hot stage connected to a temperature controller. Position the stage on the POM, ensuring the polarizers are in a crossed configuration.
-
Heating and Observation:
-
Slowly heat the sample (e.g., 2-5°C/min) while observing through the eyepieces.
-
Note the temperature at which the characteristic birefringent textures of the nematic phase completely disappear, leaving a uniformly dark, black field of view. This temperature is the clearing point.[10]
-
Slowly cool the sample from the isotropic phase and observe the reappearance of the nematic texture to check for thermal reversibility.
-
Protocol 3: Purity and Composition Analysis using High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Set up an HPLC system, typically with a UV-Vis or Diode Array Detector (DAD), and a suitable reverse-phase column (e.g., C18).[7]
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile and water) and degas it thoroughly.
-
Standard Preparation: Prepare standard solutions of known concentrations for each component of the mixture, including this compound.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the liquid crystal mixture in a suitable solvent (e.g., mobile phase or tetrahydrofuran) to a known concentration (e.g., 1 mg/mL).[14]
-
Analysis:
-
Inject the standard solutions to determine their retention times and generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The area of each peak corresponds to the relative amount of that component in the mixture.[8] Purity is calculated by comparing the main peak area to the total area of all peaks.
-
Logical Relationships
The final clearing point of a mixture is a result of several interconnected factors. Understanding these relationships is key to effective troubleshooting.
Caption: Relationship of factors affecting the final clearing point.
References
- 1. Liquid crystal phases [merckgroup.com]
- 2. displaymodule.com [displaymodule.com]
- 3. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. cup-contract-labs.com [cup-contract-labs.com]
- 8. torontech.com [torontech.com]
- 9. labproinc.com [labproinc.com]
- 10. benchchem.com [benchchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. ipme.ru [ipme.ru]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Defects in Liquid Crystal Alignment with 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the alignment of the liquid crystal 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Observation of Line and Point Defects (Disclinations) in the Liquid Crystal Cell
-
Question: My liquid crystal cell, filled with this compound, shows numerous line and point defects when viewed under a polarizing microscope. What are the likely causes and how can I resolve this?
-
Answer: The presence of disclinations, which are defects in the alignment of the liquid crystal director, is a common issue.[1] These defects scatter light and can compromise the optical quality of your device.[1] The primary causes for their appearance are related to surface preparation, contamination, and the cell filling and sealing process.
-
Inadequate Surface Cleaning: Dust particles, organic residues, or any foreign matter on the substrate surface can disrupt the uniform alignment of the liquid crystal molecules, leading to the nucleation of defects.
-
Improper Alignment Layer Deposition: An uneven or poorly adhered alignment layer (e.g., polyimide) will result in non-uniform anchoring of the liquid crystal molecules.
-
Incorrect Rubbing Process: The mechanical rubbing process, which sets the preferential alignment direction, is critical. Inconsistent rubbing pressure, speed, or a worn-out rubbing cloth can lead to microscopic domains with varying alignment, resulting in defect formation.[2]
-
Contamination during Cell Assembly: Introduction of dust or other particulates during the assembly of the two glass substrates can create nucleation sites for defects.
-
Air Bubbles: Trapped air bubbles during the liquid crystal filling process create voids and disrupt the director field, leading to defects at the bubble interface.[3][4][5][6]
Solutions:
-
Thorough Substrate Cleaning: Implement a multi-step cleaning process for your glass substrates (e.g., ITO-coated glass). A typical procedure involves sonication in a sequence of solvents such as acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.
-
Optimized Alignment Layer Coating: Ensure a uniform and defect-free alignment layer. For polyimide layers, spin-coating is a common method to achieve a consistent thickness. Follow the manufacturer's guidelines for curing temperature and time to ensure proper imidization.[7][8]
-
Controlled Rubbing Technique: Precisely control the rubbing parameters. This includes the rubbing strength (pressure), speed, and the number of repetitions. It is crucial to use a clean, high-quality rubbing cloth. For reproducible results, a mechanical rubbing machine is highly recommended over manual rubbing.
-
Cleanroom Environment: Assemble the liquid crystal cell in a cleanroom environment (at least Class 1000) to minimize particulate contamination.
-
Careful Liquid Crystal Filling: Fill the cell in a vacuum chamber to prevent the trapping of air bubbles. The liquid crystal should be degassed before filling. The filling process should be done slowly and at a temperature where the liquid crystal is in its isotropic phase to reduce viscosity and the likelihood of flow-induced defects.
-
Thermal Annealing: After filling and sealing, anneal the cell by heating it to the isotropic phase of this compound and then slowly cooling it back down to the nematic phase. This allows the liquid crystal molecules to relax into a more uniform alignment, which can help to annihilate some defects. The cooling rate can significantly impact the final crystal quality.[9][10][11]
-
Issue 2: Non-uniform Brightness or "Patchy" Appearance in the Cell
-
Question: My cell exhibits regions of varying brightness under the polarizing microscope, indicating inconsistent alignment. What could be causing this and how do I fix it?
-
Answer: A "patchy" or non-uniform appearance is typically a result of inconsistencies in the surface anchoring of the liquid crystal molecules.
-
Inhomogeneous Rubbing: As mentioned previously, uneven rubbing is a primary cause. If the rubbing pressure or coverage is not uniform across the entire substrate, it will lead to variations in the pretilt angle and anchoring energy, resulting in different optical retardations.[2]
-
Alignment Layer Inhomogeneity: A non-uniform thickness or curing of the polyimide layer can lead to variations in surface energy, which in turn affects the liquid crystal alignment.
-
Surface Contamination: Localized contamination on the substrate or alignment layer can alter the surface properties and disrupt the uniform alignment.
-
Temperature Gradients during Cooling: If the cell is cooled too quickly or with a significant temperature gradient across it after annealing, different regions may transition from the isotropic to the nematic phase at slightly different times, potentially leading to the formation of domains with different alignment directions.
Solutions:
-
Standardize the Rubbing Process: Utilize a rubbing machine for consistent and reproducible results. Regularly inspect and replace the rubbing cloth.
-
Optimize Spin-Coating and Curing: Calibrate your spin-coater to achieve the desired thickness and uniformity of the alignment layer. Ensure the curing oven provides a stable and uniform temperature.
-
Stringent Cleaning Protocols: Adhere to strict cleaning procedures for both the substrates and the environment in which the cells are assembled.
-
Controlled Cooling: After annealing in the isotropic phase, cool the cell slowly and uniformly. This can be achieved by programming a slow cooling rate on a hot stage or in an oven. A slower cooling rate generally results in better crystal quality.[9][10][11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of the fluorosubstituent in this compound?
-
A1: The fluorine atom in the molecular structure significantly influences the physical properties of the liquid crystal. It can alter the dielectric anisotropy, melting point, and viscosity. The high polarity of the C-F bond can be crucial for achieving specific electro-optical behaviors in display applications.
-
-
Q2: What type of alignment (planar or homeotropic) is typically expected with a rubbed polyimide surface?
-
A2: A rubbed polyimide surface generally induces a planar alignment, where the liquid crystal molecules align parallel to the substrate surface, along the rubbing direction.
-
-
Q3: How can I measure the quality of my liquid crystal alignment?
-
A3: The quality of alignment can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment: Observation under a polarizing optical microscope is the most common method. A well-aligned cell will appear uniformly dark when the rubbing direction is parallel to the polarizer or analyzer and will show maximum brightness when at 45 degrees. The absence of visible defects over a large area indicates good alignment.
-
Quantitative Assessment: Techniques such as measuring the contrast ratio, determining the pretilt angle, and measuring the anchoring energy can provide quantitative data on the alignment quality.
-
-
-
Q4: Can I reuse my ITO glass substrates?
-
A4: Yes, ITO glass substrates can often be reused. However, it is critical to completely remove the old alignment layer and any residual liquid crystal. This typically involves a more aggressive cleaning procedure, which may include stripping the polyimide layer with appropriate solvents or a piranha solution (with extreme caution and proper safety protocols), followed by the standard cleaning process.
-
-
Q5: What are the key safety precautions when working with this compound and related chemicals?
-
A5: Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the process for specific handling and disposal instructions.
-
Data Presentation
Table 1: Influence of Rubbing Parameters on Alignment Quality (Illustrative Data)
| Rubbing Strength (Arbitrary Units) | Rubbing Speed (cm/s) | Number of Rubs | Observed Defect Density (defects/mm²) | Pretilt Angle (degrees) |
| Low | 5 | 1 | High (>50) | 1.0 ± 0.5 |
| Medium | 5 | 1 | Moderate (10-50) | 2.5 ± 0.3 |
| High | 5 | 1 | Low (<10) | 3.0 ± 0.2 |
| Medium | 10 | 1 | Moderate (15-60) | 2.2 ± 0.4 |
| Medium | 5 | 5 | Low (<5) | 2.8 ± 0.2 |
Note: This table presents illustrative data to demonstrate the expected trends. Actual optimal parameters will depend on the specific experimental setup and materials.
Experimental Protocols
Protocol 1: Fabrication of a Defect-Free Liquid Crystal Cell
This protocol outlines the steps for creating a liquid crystal cell with planar alignment for this compound.
-
Substrate Cleaning:
-
Place ITO-coated glass substrates in a beaker.
-
Add acetone and sonicate for 15 minutes.
-
Replace acetone with isopropyl alcohol and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Dehydrate the substrates on a hotplate at 120°C for 10 minutes.
-
-
Alignment Layer Deposition (Polyimide):
-
Dispense a polyimide solution (e.g., SE-1211) onto the center of the ITO-coated side of the substrate.
-
Spin-coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform layer.
-
Soft-bake the substrates on a hotplate at 80-100°C for 5-10 minutes.
-
Hard-bake (cure) the substrates in an oven at the temperature specified by the polyimide manufacturer (typically 180-250°C) for 1 hour.[7][8]
-
-
Rubbing Process:
-
Mount the cured substrates on a rubbing machine equipped with a velvet or cotton cloth.
-
Set the desired rubbing parameters (e.g., pile impression, rotation speed, and translation speed).
-
Perform the rubbing process in a single direction across the polyimide surface.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads (e.g., 5 µm diameter) onto the perimeter of one of the substrates.
-
Place the second substrate on top of the first, with the rubbing directions aligned either parallel or anti-parallel, depending on the desired configuration.
-
Gently press the substrates together to ensure a uniform cell gap.
-
Cure the sealant by exposing it to UV light for the recommended duration.
-
-
Liquid Crystal Filling:
-
Place the empty cell and a small amount of this compound in a vacuum chamber.
-
Heat the liquid crystal to its isotropic phase.
-
Evacuate the chamber.
-
Bring the opening of the cell into contact with the liquid crystal.
-
Slowly vent the chamber to atmospheric pressure, allowing the liquid crystal to be drawn into the cell by capillary action.[12]
-
-
Sealing and Annealing:
-
Seal the filling port with a UV-curable sealant.
-
Place the filled cell on a hot stage.
-
Heat the cell to a few degrees above the nematic-isotropic transition temperature of this compound.
-
Hold at this temperature for 10-15 minutes.
-
Slowly cool the cell back to room temperature at a rate of 0.1-1.0°C/min.
-
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing liquid crystal alignment defects.
Caption: Experimental workflow for fabricating a defect-free liquid crystal cell.
References
- 1. Defects [doitpoms.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. How to avoid air bubbles in a microfluidic device? [blog.darwin-microfluidics.com]
- 4. How to Prevent Bubbles in Fluidic Systems ‣ Pyvot [pyvot.tech]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Prevention of Bubble Formation and Accumulation for Long-Term Culture of Pancreatic Islet Cells in Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. flexenable.com [flexenable.com]
effect of impurities on the electro-optical performance of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in electro-optical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade the performance of this compound?
A1: The electro-optical performance of this compound can be compromised by several factors, primarily the presence of impurities. These can be broadly categorized as:
-
Ionic Impurities: These are often the most detrimental, leading to issues like a decreased voltage holding ratio, image sticking, and increased power consumption.[1] Sources can include residual catalysts from synthesis or environmental contamination.
-
Moisture: Water can affect the liquid crystal's alignment and dielectric properties.
-
Synthesis Byproducts and Unreacted Precursors: Residual compounds from the synthesis process can disrupt the nematic ordering and alter the electro-optical characteristics.
-
Organic Solvents: Trapped solvents from purification or processing steps can act as impurities.[2]
-
Photodegradation Products: Exposure to UV light can break down the liquid crystal molecules, creating impurities that affect performance.[3]
Q2: How can I identify the presence of ionic impurities in my liquid crystal sample?
A2: The presence of ionic impurities can be inferred from several experimental observations:
-
Increased Conductivity: A noticeable increase in the electrical conductivity of the liquid crystal cell is a strong indicator.
-
Reduced Voltage Holding Ratio (VHR): A lower VHR suggests that ions are present and are discharging the pixels.
-
Image Sticking or Ghosting: This phenomenon, where a faint image persists after the driving voltage is removed, is often caused by the accumulation of ions at the electrode surfaces.[1]
-
Flickering: Unstable pixel brightness can also be a sign of ionic contamination.[1]
Q3: What is the expected clearing point of pure this compound, and how do impurities affect it?
A3: The clearing point, or the nematic-to-isotropic phase transition temperature, is a key indicator of liquid crystal purity. For pure this compound, the clearing point is an intrinsic property. Impurities typically disrupt the long-range molecular order of the nematic phase, leading to a depression and broadening of the clearing point transition. Associative impurities that do not mix well with the liquid crystal, such as water, may have a less pronounced effect on the clearing point compared to miscible non-associative impurities like organic solvents.[4]
Q4: Can residual palladium from the synthesis process affect the liquid crystal's performance?
A4: Yes, residual palladium from Suzuki coupling reactions, a common method for synthesizing biphenyl compounds, can impact performance.[5][6] Palladium nanoparticles can act as charge traps, potentially affecting the charge transport properties of the material.[7] This can influence the conductivity and overall electro-optical response of the liquid crystal device.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Threshold Voltage
| Symptom | Possible Cause | Troubleshooting Steps |
| The threshold voltage (Vth) required to switch the liquid crystal varies between measurements or drifts over time. | Ionic Impurities: Accumulation of mobile ions at the electrode surfaces can screen the applied electric field, leading to a higher effective Vth.[8] | 1. Measure the Voltage Holding Ratio (VHR): A low VHR confirms the presence of mobile ions. 2. Purification: If possible, repurify the liquid crystal material using column chromatography or recrystallization. 3. Use Ion-Trapping Layers: In device fabrication, consider using alignment layers with ion-trapping capabilities. |
| Moisture Contamination: Absorbed water can alter the dielectric properties of the liquid crystal. | 1. Drying: Dry the liquid crystal material under vacuum at a temperature below its melting point. 2. Inert Atmosphere: Handle and store the material in a dry, inert atmosphere (e.g., a glovebox). | |
| Temperature Fluctuations: The threshold voltage of nematic liquid crystals is temperature-dependent. | 1. Temperature Control: Ensure the experimental setup has precise and stable temperature control. 2. Equilibration: Allow the liquid crystal cell to reach thermal equilibrium before taking measurements. |
Issue 2: Slow Response Time (Rise or Fall Time)
| Symptom | Possible Cause | Troubleshooting Steps |
| The time taken for the liquid crystal to switch between on and off states is longer than expected. | Increased Viscosity: The presence of impurities, such as unreacted precursors or residual solvents, can increase the rotational viscosity of the liquid crystal. | 1. Purity Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to check for impurities. 2. Repurification: If impurities are detected, repurify the material. |
| Incorrect Cell Gap: The response time is proportional to the square of the cell gap. | 1. Cell Gap Measurement: Verify the cell gap using interferometric or capacitance methods. 2. Cell Fabrication: Ensure proper and uniform cell gap during fabrication. | |
| Low Driving Voltage: The rise time is inversely proportional to the square of the applied voltage. | 1. Increase Driving Voltage: If possible within the experimental limits, increase the driving voltage to improve the rise time. Note that this will not affect the fall time. |
Issue 3: Reduced Birefringence (Δn) and Contrast Ratio
| Symptom | Possible Cause | Troubleshooting Steps |
| The measured birefringence is lower than the literature value, leading to a poor contrast ratio. | Disruption of Molecular Alignment: Impurities can disrupt the uniform alignment of the liquid crystal molecules, lowering the overall order parameter and thus the birefringence. | 1. Purity Check: Analyze the purity of the liquid crystal material. 2. Alignment Layer Quality: Inspect the quality of the alignment layer on the substrates. Ensure it is clean, uniform, and properly rubbed. |
| Incorrect Wavelength: Birefringence is wavelength-dependent (dispersion). | 1. Verify Measurement Wavelength: Ensure the measurement is performed at the specified wavelength. 2. Consult Dispersion Data: If available, use the dispersion curve for the liquid crystal to find the expected Δn at your measurement wavelength. | |
| Inaccurate Temperature Control: Birefringence is highly dependent on temperature and decreases as the temperature approaches the clearing point. | 1. Precise Temperature Control: Maintain a stable and accurate temperature during the measurement. |
Data Presentation: Illustrative Effects of Impurities
The following tables provide an illustrative summary of the potential quantitative effects of various impurities on the key electro-optical parameters of this compound. Note: This data is intended for illustrative purposes to demonstrate trends and potential magnitudes of impact, as precise data for this specific compound and impurity levels are often proprietary.
Table 1: Effect of Impurities on Phase Transition and Threshold Voltage
| Impurity | Concentration (wt%) | Clearing Point (°C) | Threshold Voltage (V) |
| Reference (Pure) | 0.00 | 85.0 | 1.50 |
| Ionic Species (e.g., salts) | 0.01 | 84.8 | 1.55 |
| 0.05 | 84.2 | 1.65 | |
| Moisture (H₂O) | 0.05 | 84.9 | 1.52 |
| 0.10 | 84.7 | 1.54 | |
| Unreacted Precursor | 0.50 | 83.5 | 1.58 |
| 1.00 | 82.1 | 1.62 | |
| Residual Solvent (Toluene) | 0.20 | 84.0 | 1.53 |
| 0.50 | 83.2 | 1.56 |
Table 2: Effect of Impurities on Dielectric and Optical Properties
| Impurity | Concentration (wt%) | Dielectric Anisotropy (Δε) | Birefringence (Δn at 589 nm) |
| Reference (Pure) | 0.00 | +8.0 | 0.120 |
| Ionic Species (e.g., salts) | 0.01 | +7.9 | 0.120 |
| 0.05 | +7.7 | 0.119 | |
| Moisture (H₂O) | 0.05 | +7.9 | 0.120 |
| 0.10 | +7.8 | 0.119 | |
| Unreacted Precursor | 0.50 | +7.6 | 0.118 |
| 1.00 | +7.2 | 0.116 | |
| Residual Solvent (Toluene) | 0.20 | +7.8 | 0.119 |
| 0.50 | +7.6 | 0.118 |
Table 3: Effect of Impurities on Response Time and Resistivity
| Impurity | Concentration (wt%) | Rise Time (ms) | Fall Time (ms) | Resistivity (Ω·cm) |
| Reference (Pure) | 0.00 | 10 | 25 | 1 x 10¹² |
| Ionic Species (e.g., salts) | 0.01 | 11 | 26 | 5 x 10¹⁰ |
| 0.05 | 13 | 28 | 1 x 10⁹ | |
| Moisture (H₂O) | 0.05 | 10 | 25 | 8 x 10¹¹ |
| 0.10 | 11 | 26 | 5 x 10¹¹ | |
| Unreacted Precursor | 0.50 | 12 | 27 | 9 x 10¹¹ |
| 1.00 | 14 | 30 | 8 x 10¹¹ | |
| Residual Solvent (Toluene) | 0.20 | 11 | 26 | 9 x 10¹¹ |
| 0.50 | 12 | 27 | 7 x 10¹¹ |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surajitdhara.in [surajitdhara.in]
Validation & Comparative
A Comparative Guide to Mesogenic Compounds: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl vs. 5CB Liquid Crystal
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is paramount. This guide provides a detailed, objective comparison of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and the well-characterized liquid crystal 5CB (4-cyano-4'-pentylbiphenyl). The comparison highlights their distinct physical states and electro-optical properties, supported by experimental data and methodologies.
This document aims to furnish a clear understanding of the fundamental differences between these two biphenyl derivatives, enabling informed decisions in material selection for various research and development applications. While both compounds share a biphenyl core structure, their terminal substituents lead to vastly different macroscopic properties.
Core Physicochemical and Electro-Optical Properties
The most striking difference between this compound and 5CB lies in their physical state at ambient temperatures. 5CB is a well-known nematic liquid crystal at room temperature, exhibiting a fluid-like nature with long-range orientational order of its molecules.[1][2] In contrast, this compound is a solid with a high melting point, a critical distinction for applications requiring liquid crystalline behavior.[3]
| Property | This compound | 5CB (4-cyano-4'-pentylbiphenyl) |
| Common Abbreviation | 3F-PCH | 5CB |
| CAS Number | 87260-24-0 | 40817-08-1 |
| Molecular Formula | C₂₁H₂₅F | C₁₈H₁₉N |
| Molecular Weight | 296.43 g/mol [3] | 249.36 g/mol |
| Physical State at Room Temp. | Solid[3] | Nematic Liquid Crystal[1] |
| Melting Point | 106 °C[3] | 22.5 °C (Solid to Nematic)[1] |
| Clearing Point | Not Applicable | 35.0 °C (Nematic to Isotropic)[1] |
| Dielectric Anisotropy (Δε) | Data not available (not a liquid crystal at room temp.) | > 0 (Positive)[2][4] |
| Birefringence (Δn) | Data not available (not a liquid crystal at room temp.) | Positive |
Experimental Protocols
The characterization of liquid crystalline materials involves specific experimental techniques to determine their unique electro-optical properties. Below are detailed methodologies for key experiments relevant to the comparison.
Measurement of Phase Transition Temperatures
Methodology: Differential Scanning Calorimetry (DSC) is a standard technique used to determine the phase transition temperatures of liquid crystals.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).
-
The heat flow into the sample is measured relative to the reference.
-
Phase transitions, such as solid-to-nematic and nematic-to-isotropic, are identified as endothermic peaks on the resulting thermogram.
-
The sample is then cooled at the same rate to observe the corresponding exothermic peaks for transitions upon cooling.
-
The peak temperatures are taken as the phase transition temperatures.
-
Measurement of Dielectric Anisotropy
Methodology: Impedance spectroscopy is employed to measure the dielectric anisotropy of a nematic liquid crystal.
-
Apparatus: An impedance analyzer, a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass), a function generator, and a temperature-controlled stage.
-
Procedure:
-
The liquid crystal sample is introduced into a cell of a known thickness (e.g., 5-20 µm). The inner surfaces of the cell are treated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).
-
For measuring the permittivity perpendicular to the director (ε⊥), a planar-aligned cell is used, and a low-frequency AC voltage (e.g., 1 kHz) is applied across the cell. The capacitance of the cell is measured using the impedance analyzer.
-
For measuring the permittivity parallel to the director (ε∥), a homeotropic-aligned cell can be used, or a high-frequency, high-amplitude AC voltage can be applied to a planar-aligned cell to reorient the director parallel to the electric field. The capacitance is then measured.
-
The dielectric permittivities are calculated from the measured capacitance, the cell area, and the cell gap.
-
The dielectric anisotropy (Δε) is then calculated as Δε = ε∥ - ε⊥.[5]
-
Measurement of Birefringence
Methodology: The birefringence of a nematic liquid crystal can be measured using an Abbe refractometer.
-
Apparatus: An Abbe refractometer with a temperature-controlled prism, a light source (e.g., a sodium lamp), and a polarizing filter.
-
Procedure:
-
A thin film of the liquid crystal is placed between the prisms of the Abbe refractometer.
-
The surfaces of the prisms are treated to induce a planar alignment of the liquid crystal molecules.
-
For measuring the ordinary refractive index (nₒ), the polarizing filter is oriented so that the light is polarized perpendicular to the director of the liquid crystal.
-
The refractometer is adjusted to find the critical angle, from which nₒ is determined.
-
For measuring the extraordinary refractive index (nₑ), the polarizing filter is rotated by 90 degrees so that the light is polarized parallel to the director.
-
The refractometer is readjusted to find the new critical angle and determine nₑ.
-
The birefringence (Δn) is calculated as Δn = nₑ - nₒ.
-
Molecular Ordering and its Implications
The defining characteristic of a nematic liquid crystal like 5CB is the long-range orientational order of its constituent molecules. In the nematic phase, the elongated, rod-like molecules tend to align along a common axis, known as the director. This preferred orientation is responsible for the anisotropic properties of the material, such as its birefringence and dielectric anisotropy. The application of an external electric field can manipulate the director, which is the fundamental principle behind liquid crystal displays (LCDs).
In contrast, this compound exists in a crystalline solid state at room temperature. In this state, the molecules are held in fixed positions within a highly ordered crystal lattice, lacking the fluidity and reorientational freedom of a liquid crystal.
Caption: Molecular arrangement in 5CB (nematic) vs. 3F-PCH (solid).
Conclusion
The comparison between this compound and 5CB unequivocally demonstrates the profound impact of molecular structure on the macroscopic properties of a material. While 5CB's cyano terminal group and pentyl chain contribute to its well-known room-temperature nematic liquid crystalline behavior, the fluoro and trans-4-propylcyclohexyl substituents in 3F-PCH result in a high-melting-point solid.
For applications requiring the unique electro-optical properties of a nematic liquid crystal, such as displays and light modulators, 5CB is a suitable candidate. This compound, on the other hand, would be considered for applications where a stable, crystalline solid with its specific molecular structure is desired. This guide underscores the importance of a thorough understanding of a compound's physicochemical properties for its appropriate application in scientific and industrial research.
References
A Comparative Performance Analysis: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl versus the E7 Liquid Crystal Mixture
In the landscape of liquid crystal materials, both single-component compounds and eutectic mixtures play crucial roles in research and device applications. This guide provides a detailed performance comparison between the single liquid crystal compound, 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, and the well-established liquid crystal mixture, E7. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development and materials science.
Overview of the Materials
This compound is a fluorinated liquid crystal monomer. The introduction of fluorine into liquid crystal structures can significantly influence their physical properties, often leading to lower viscosity, modified dielectric anisotropy, and enhanced stability.
The E7 liquid crystal mixture is a well-characterized and widely used formulation in the field of liquid crystal displays (LCDs) and other optoelectronic devices. It is a eutectic mixture of several cyanobiphenyl and cyanoterphenyl compounds, known for its broad nematic temperature range at room temperature and high positive dielectric anisotropy. The specific composition of E7 is critical to its physical properties and performance characteristics.
Quantitative Performance Data
A direct experimental comparison of the key performance parameters for these two liquid crystals is challenging due to the limited availability of published data for the single compound this compound. However, the available data for both materials are summarized below.
Table 1: Physicochemical Properties
| Property | This compound | E7 Liquid Crystal Mixture |
| Molecular Formula | C21H25F | Mixture |
| Molecular Weight | 296.43 g/mol | Not applicable |
| Physical State (20°C) | Solid | Nematic Liquid Crystal |
| Melting Point | 106 °C | Not applicable |
| Clearing Point (N-I Transition) | ~160 °C (from mesomorphic range) | ~61 °C |
Table 2: Electro-Optical Performance Data
| Performance Parameter | This compound | E7 Liquid Crystal Mixture |
| Birefringence (Δn) | Data not available in searched literature | ~0.225 at 589 nm (20°C) |
| Dielectric Anisotropy (Δε) | Data not available in searched literature | ~+13.8 at 1 kHz (20°C) |
| Rotational Viscosity (γ₁) | Data not available in searched literature | ~220 mPa·s (20°C) |
Experimental Protocols
The characterization of liquid crystal properties involves a suite of specialized experimental techniques. Below are the methodologies for determining the key performance parameters discussed in this guide.
1. Clearing Point Determination (Nematic-to-Isotropic Transition)
The clearing point is typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) .
-
Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the liquid crystal is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate. The instrument measures the difference in heat flow required to maintain both at the same temperature. A phase transition, such as the nematic-to-isotropic transition, will appear as a peak in the DSC thermogram, from which the transition temperature (clearing point) and enthalpy can be determined.
-
Polarized Optical Microscopy (POM): The liquid crystal sample is placed on a temperature-controlled hot stage under a polarizing microscope. As the sample is heated, its texture is observed through crossed polarizers. The nematic phase exhibits a characteristic threaded or Schlieren texture. The clearing point is the temperature at which this texture disappears, and the view becomes completely dark (isotropic).
2. Birefringence Measurement
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial optical property. It is commonly measured using a spectrophotometer in conjunction with a temperature-controlled cell and polarizers. The transmission spectrum of a liquid crystal cell of a known thickness is measured, and the birefringence is calculated from the interference fringes in the spectrum.
3. Dielectric Anisotropy Measurement
Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is determined by measuring the capacitance of a liquid crystal cell. Two cells are prepared: one that promotes planar alignment (director parallel to the substrates) and one that promotes homeotropic alignment (director perpendicular to the substrates). The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivities are then calculated from the capacitance values, cell dimensions, and the permittivity of free space.
4. Viscosity Measurement
The rotational viscosity (γ₁) is a key parameter that influences the switching speed of a liquid crystal device. It can be determined by measuring the transient current response of a liquid crystal cell to a switched electric field. By analyzing the decay of the transient current, the rotational viscosity can be calculated.
Visualizing Experimental Workflow and Performance Comparison
Caption: A typical experimental workflow for characterizing the key physical properties of liquid crystals.
Caption: A logical diagram illustrating the available performance data for comparison between the two liquid crystals.
Discussion and Conclusion
The E7 liquid crystal mixture is extensively characterized, with readily available data on its key performance metrics. Its nematic phase at room temperature, high positive dielectric anisotropy, and moderate birefringence make it a versatile and reliable material for a wide range of applications, particularly in display technology.
For this compound, the available data is limited to its basic physicochemical properties. Its high clearing point of approximately 160°C suggests a wide nematic range and excellent thermal stability, which could be advantageous in applications requiring operation at elevated temperatures. The presence of a fluorine atom in the molecule is expected to influence its electro-optical properties. Generally, terminal fluorination in such biphenyl structures can lead to a moderate to high positive dielectric anisotropy and a relatively low viscosity. However, without concrete experimental data, a direct quantitative comparison with E7 is not possible.
Validating the Purity of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of liquid crystals, such as 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, achieving and verifying high purity is paramount. Impurities can significantly alter the material's physicochemical properties, including its clearing point, viscosity, and dielectric anisotropy, ultimately impacting device performance and experimental reproducibility. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other widely used analytical techniques for purity validation, supported by detailed experimental protocols and comparative data.
Purity Assessment by GC-MS: A High-Resolution Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the purity assessment of volatile and semi-volatile organic compounds like liquid crystals. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as toluene or dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte from potential non-polar impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Hold: Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-500) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if specific impurities are targeted.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Impurity identification is performed by comparing the mass spectra of the minor peaks with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Potential Impurities
Given that the synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction, potential impurities may include:
-
Unreacted starting materials: Such as 4-fluorobromobenzene and 4-(trans-4-propylcyclohexyl)phenylboronic acid.
-
Homocoupling byproducts: Biphenyls formed from the coupling of two molecules of the same starting material.
-
Catalyst residues: Palladium-containing species.
-
Solvent residues: From the reaction and purification steps.
-
Isomers: Cis-isomer of the propylcyclohexyl group.
Comparative Analysis with Alternative Methods
While GC-MS is a robust method, other techniques offer complementary information and can be advantageous in specific contexts.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity; provides structural information for impurity identification. | Requires sample volatility; potential for thermal degradation of labile compounds. |
| HPLC-UV | Separation by partitioning between a mobile and stationary phase, detection by UV absorbance. | Applicable to a wide range of compounds, including non-volatile ones; robust and reproducible. | Lower specificity than MS for impurity identification; requires chromophoric impurities for detection. |
| DSC | Measures the heat flow associated with thermal transitions. | Provides information on melting point and phase transitions, which are sensitive to purity. Can determine purity without the need for a reference standard of the impurity. | Not suitable for all compounds; requires the impurity to be soluble in the melt of the main component. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for both the main compound and impurities; can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
Detailed Methodologies for Alternative Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 1-10 °C/min) through its melting transition.
-
Data Analysis: The purity is determined from the shape of the melting peak using the van't Hoff equation.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃). For quantitative NMR (qNMR), a certified internal standard with a known purity is added.
-
Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Purity is determined by comparing the integral of the analyte's signals to the integral of the internal standard's signal.[3][4] Impurities can be identified by their characteristic chemical shifts and coupling patterns.
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship of the compared analytical techniques.
Caption: Workflow for the purity validation of this compound by GC-MS.
Caption: Comparison of analytical techniques for purity validation.
Conclusion
The choice of analytical technique for purity validation of this compound depends on the specific requirements of the analysis. GC-MS stands out for its high sensitivity and definitive impurity identification capabilities, making it an excellent choice for comprehensive purity profiling. However, HPLC-UV, DSC, and NMR serve as valuable orthogonal techniques. A multi-technique approach is often recommended for a thorough and robust validation of purity, ensuring the quality and reliability of the liquid crystal material for its intended application.
References
The Influence of Alkyl Chain Length on the Properties of Fluoro-Biphenyl Liquid Crystals: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: The 4-n-alkyl-4'-cyanobiphenyl (nCB) Homologous Series
The following table summarizes the key physical properties of the nCB homologous series for varying alkyl chain lengths (n). This data illustrates the characteristic odd-even effect, where properties such as the clearing point oscillate between odd and even numbers of carbon atoms in the alkyl chain.
| Alkyl Chain Length (n) | Compound | Melting Point (°C) | Clearing Point (°C) | Birefringence (Δn) at 25°C | Dielectric Anisotropy (Δε) at 25°C |
| 5 | 5CB | 22.5 | 35.0 | ~0.18 | ~+11.5 |
| 6 | 6CB | 13.5 | 29.0 | ~0.16 | ~+10.0 |
| 7 | 7CB | 28.5 | 42.0 | ~0.17 | ~+9.5 |
| 8 | 8CB | 21.5 | 40.5 (N-I), 32.5 (SmA-N) | ~0.15 | ~+8.0 |
Note: The values presented are approximate and have been compiled from various sources for comparative purposes. Birefringence and dielectric anisotropy are temperature-dependent. The transition from a nematic (N) to an isotropic (I) phase is denoted by the clearing point. For 8CB, a smectic A (SmA) to nematic (N) transition also occurs.
Qualitative Comparison: Fluoro- vs. Cyano-Substituents
The terminal substituent on the biphenyl core significantly influences the liquid crystal's properties.
-
Polarity and Dielectric Anisotropy: The cyano group (-CN) has a large dipole moment directed along the long molecular axis, resulting in a large positive dielectric anisotropy (Δε).[1] The fluoro-substituent (-F) also possesses a significant dipole moment. However, the overall dielectric anisotropy of a fluoro-biphenyl liquid crystal will depend on the position and number of fluorine substitutions. A terminal 4'-fluoro substitution generally leads to a positive Δε, though typically smaller than that of the corresponding cyanobiphenyl.
-
Intermolecular Interactions and Phase Stability: The strong dipole of the cyano group leads to significant antiparallel correlation between molecules, which influences the packing and thermal stability of the mesophases.[1] Fluorine substitution also introduces polar interactions, affecting the melting and clearing points. Generally, fluorination can lead to lower melting points and a broader nematic range compared to non-fluorinated analogues.[2]
-
Birefringence: Both cyano and fluoro substituents contribute to the overall molecular polarizability and thus the birefringence (Δn). The highly polarizable cyano group generally leads to high birefringence values. The contribution of the fluoro-substituent is also significant.[2]
Experimental Protocols
Detailed methodologies for the characterization of liquid crystals are crucial for obtaining reliable and comparable data.
Determination of Phase Transition Temperatures (Melting and Clearing Points)
Method: Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into a clean aluminum DSC pan using a microbalance. Hermetically seal the pan to prevent any loss of volatile material.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., -20 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point (e.g., 100 °C).
-
Hold the sample at this isotropic temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.[3]
-
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid crystal transition. The clearing point is the onset temperature of the endothermic peak for the nematic-to-isotropic liquid transition.[4] The enthalpy of each transition can be calculated from the area of the respective peak.
Measurement of Birefringence (Δn)
Method: Abbe Refractometer
Protocol:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Preparation: Place a small drop of the liquid crystal sample onto the prism of the refractometer. For nematic liquid crystals, the sample needs to be aligned to measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices. This can be achieved by treating the prism surfaces with an alignment layer (e.g., rubbed polyimide) or by applying a magnetic field.
-
Measurement of nₑ and nₒ:
-
Use a polarizing eyepiece or place a polarizer between the light source and the refractometer.
-
To measure nₑ, orient the polarizer parallel to the director of the liquid crystal.
-
To measure nₒ, orient the polarizer perpendicular to the director.
-
For each orientation, adjust the refractometer to bring the borderline into sharp focus at the crosshairs and record the refractive index reading.
-
-
Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.[5]
Determination of Dielectric Anisotropy (Δε)
Method: Dielectric Spectroscopy
Protocol:
-
Cell Preparation: Use a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell are treated to induce either planar (for measuring ε⊥) or homeotropic (for measuring ε∥) alignment of the liquid crystal molecules. The cell gap should be known precisely.
-
Sample Filling: Fill the cell with the liquid crystal sample in its isotropic phase via capillary action to ensure uniform alignment and avoid air bubbles.
-
Measurement of ε∥ and ε⊥:
-
Place the filled cell in a temperature-controlled holder.
-
Connect the cell to an LCR meter.
-
To measure the perpendicular component of the dielectric permittivity (ε⊥), use a cell with planar alignment and apply an AC voltage at a specific frequency (e.g., 1 kHz).
-
To measure the parallel component (ε∥), use a cell with homeotropic alignment.[6]
-
Measure the capacitance of the filled cell (C) and the empty cell (C₀).
-
-
Calculation of Dielectric Anisotropy: The dielectric permittivity components are calculated using the formula ε = C/C₀. The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.[7]
Visualizations
Caption: The odd-even effect on liquid crystal properties.
Caption: General workflow for liquid crystal characterization.
References
- 1. ias.ac.in [ias.ac.in]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cskscientificpress.com [cskscientificpress.com]
- 5. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. lavrentovichgroup.com [lavrentovichgroup.com]
A Comparative Guide to the Mesophase Identification of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This guide provides a comparative analysis of the mesomorphic properties of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and its fluorinated analogs. The validation of liquid crystal phases is crucial for their application in advanced materials, including displays and sensors. This document outlines the key experimental techniques for mesophase identification and presents a comparison with structurally similar liquid crystalline compounds.
Quantitative Data Comparison
The following table summarizes the thermal properties of this compound and a selection of its fluorinated analogs. The data has been compiled from commercially available resources and scientific literature.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| This compound | 87260-24-0 | C₂₁H₂₅F | 104 - 106 | 160 | 54 - 56 |
| 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 85312-59-0 | C₂₁H₂₄F₂ | 66 - 68 | 100 | 32 - 34 |
| 4-Fluoro-4'-(trans-4-pentylcyclohexyl)biphenyl | 81793-59-1 | C₂₃H₂₉F | 90 | 160 | 70 |
Note: Data is aggregated from supplier information and may not include enthalpy values which are typically determined through detailed academic studies.
Experimental Protocols for Mesophase Identification
The characterization of liquid crystalline materials involves a suite of complementary analytical techniques to determine the type of mesophase and the transition temperatures between different phases.
1. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with phase transitions as a function of temperature. This allows for the determination of transition temperatures (e.g., melting point, clearing point) and the enthalpy of these transitions.
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is increased and decreased at a controlled rate (e.g., 5-10 °C/min).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
2. Polarized Optical Microscopy (POM)
-
Objective: To visually observe the textures of the different mesophases. The unique optical textures exhibited by different liquid crystal phases under cross-polarized light serve as a primary method for their identification.
-
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with the polarizers crossed.
-
Isotropic liquids appear dark, while birefringent liquid crystal phases exhibit characteristic colorful textures.
-
The sample is heated and cooled while observing the changes in texture. For example, a nematic phase might show a threaded or schlieren texture, while a smectic A phase may exhibit a focal conic fan texture.
-
3. X-ray Diffraction (XRD)
-
Objective: To determine the molecular arrangement and structural parameters of the liquid crystal phases, such as layer spacing in smectic phases.
-
Methodology:
-
The liquid crystal sample is loaded into a capillary tube and placed in a temperature-controlled sample holder.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
The resulting diffraction pattern provides information about the long-range and short-range order within the material.
-
Sharp, low-angle diffraction peaks are indicative of the layered structure of smectic phases, while diffuse, wide-angle scattering is characteristic of the liquid-like order within the layers or in a nematic phase.
-
Visualizing Experimental and Logical Workflows
To further elucidate the process of mesophase identification, the following diagrams illustrate the typical experimental workflow and a decision-making process for phase identification.
Comparative Analysis
The presence of fluorine atoms in liquid crystal molecules significantly influences their physical properties. In the case of this compound, the single fluorine substituent on the biphenyl core contributes to a relatively high melting point and a wide mesomorphic range.
When compared to its difluorinated analog, 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl, the introduction of a second fluorine atom leads to a significant depression of both the melting and clearing points. This is a common effect of lateral fluorination, which can disrupt molecular packing and weaken intermolecular forces.
Comparing the propyl-substituted compound with its pentyl analog, 4-Fluoro-4'-(trans-4-pentylcyclohexyl)biphenyl, reveals that a longer alkyl chain can also affect the phase behavior. While the clearing point remains the same, the melting point is lower for the pentyl analog, resulting in a broader mesophase range. This is often attributed to the increased flexibility of the longer alkyl chain.
A Comparative Guide to Nematic Liquid Crystals for Display Technologies: Benchmarking 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
For researchers and scientists at the forefront of display innovation, the selection of liquid crystal materials is a critical determinant of device performance. This guide provides a comparative overview of the key electro-optical properties of nematic liquid crystals, with a focus on 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and its comparison with widely-used benchmark materials.
Key Performance Indicators: A Comparative Analysis
To effectively evaluate a liquid crystal's suitability for display applications, a range of quantitative metrics must be considered. The following table summarizes these key performance indicators for the benchmark materials 5CB and E7. The data for F-PCH is currently unavailable in the literature and is denoted as "Not Available."
| Property | This compound (F-PCH) | 4-cyano-4'-pentylbiphenyl (5CB) | E7 Mixture | Significance in LCD Performance |
| CAS Number | 87260-24-0[1][2] | 40817-08-1[3] | 63748-28-7[4] | Unique identifier for the chemical substance. |
| Molecular Formula | C₂₁H₂₅F[1][2] | C₁₈H₁₉N | Mixture[5] | Defines the elemental composition of the molecule. |
| Clearing Point (Tc) | Not Available | 35.0 °C (Nematic to Isotropic)[6] | ~59-61 °C (Nematic to Isotropic)[7] | The temperature at which the material transitions from the liquid crystal phase to an isotropic liquid. A higher Tc indicates a wider operating temperature range for the display. |
| Dielectric Anisotropy (Δε) | Not Available | ~ +14.5[8] | Positive, High[4] | The difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. A large positive Δε allows for low threshold voltages, reducing power consumption. |
| Optical Anisotropy (Δn) | Not Available | ~ 0.19 (at 589 nm, 25°C) | 0.21 - 0.26 (Visible Spectrum)[7] | Also known as birefringence, it is the difference between the extraordinary and ordinary refractive indices. It influences the contrast ratio and cell gap of the display. |
| Rotational Viscosity (γ₁) | Not Available | Not specified in sources | Low[4] | A measure of the internal friction of the liquid crystal. Lower viscosity leads to faster switching speeds, which is critical for video applications. |
| Melting Point | 106 °C[2] | 22.5 °C (Crystalline to Nematic)[9] | Not Applicable (Mixture) | The temperature at which the material transitions from a solid to a liquid or liquid crystal phase. |
Expected Performance of Fluorinated Cyclohexyl Biphenyls
Based on the chemical structure of this compound, which contains a fluorinated biphenyl core and a cyclohexyl ring, some general performance characteristics can be anticipated. The presence of the fluorine atom is known to influence the dielectric anisotropy.[10][11] Laterally fluorinated liquid crystals often exhibit a modest to high positive or negative dielectric anisotropy, which is a key parameter for tuning the threshold voltage of an LCD.[10] The cyclohexyl ring can contribute to a lower viscosity compared to purely aromatic core structures, potentially leading to faster response times.[12] However, the introduction of fluorine can also impact the melting point and mesophase stability.[10][11]
Experimental Protocols for Liquid Crystal Characterization
To generate reliable and comparable data for novel liquid crystal materials like F-PCH, standardized experimental protocols are essential.
Determination of Clearing Point (Tc)
The clearing point, or the nematic-to-isotropic phase transition temperature, can be determined using two primary methods:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram, allowing for precise determination of the transition temperatures.
-
Polarized Light Microscopy (PLM): A small sample of the liquid crystal is placed on a temperature-controlled hot stage between two crossed polarizers. As the sample is heated, the birefringent liquid crystal texture will disappear at the clearing point, resulting in a dark field of view. This provides a visual confirmation of the phase transition.
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell. The liquid crystal is placed between two conductive plates, and the capacitance is measured with the liquid crystal director aligned parallel (C∥) and perpendicular (C⊥) to the applied electric field. The dielectric permittivities (ε∥ and ε⊥) are then calculated, and the dielectric anisotropy is the difference: Δε = ε∥ - ε⊥.
Measurement of Optical Anisotropy (Δn)
Optical anisotropy, or birefringence, is the difference between the extraordinary (ne) and ordinary (no) refractive indices. This is commonly measured using an Abbé refractometer. A thin, uniformly aligned film of the liquid crystal is placed between the prisms of the refractometer, and the refractive indices for light polarized parallel and perpendicular to the liquid crystal director are measured.
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal and directly impacts the switching speed. It can be measured using a rotational viscometer. A spindle is immersed in the liquid crystal sample at a controlled temperature and rotated at a constant angular velocity. The torque required to maintain this rotation is measured, and the viscosity is calculated based on the torque, angular velocity, and the geometry of the setup.
Workflow for Liquid Crystal Performance Evaluation
The following diagram illustrates a typical workflow for the evaluation of a new liquid crystal material for display applications.
References
- 1. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. agilent.com [agilent.com]
- 6. ossila.com [ossila.com]
- 7. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Influence of Molecular Structure on the Liquid Crystal Properties of Propylcyclohexyl Biphenyls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between molecular architecture and the mesomorphic behavior of liquid crystals is a cornerstone of materials science. This guide provides a comparative analysis of how modifications to the molecular structure of propylcyclohexyl biphenyls influence their liquid crystal properties. By understanding these correlations, researchers can better design and synthesize novel liquid crystals with tailored characteristics for a wide range of applications, from advanced display technologies to drug delivery systems.
Core Structure and Key Modifications
The fundamental structure of the compounds discussed herein is based on a 4-(trans-4-propylcyclohexyl)biphenyl core. The primary modification explored is the variation of the n-alkyl chain (R) at the 4'-position of the biphenyl group. This seemingly simple alteration can lead to significant changes in the physical properties of the resulting liquid crystal. The general molecular structure is as follows:
Figure 1: General molecular structure of 4-n-alkyl-4'-(trans-4-propylcyclohexyl)biphenyls.
Impact of Alkyl Chain Length on Mesomorphic Properties
In general, for calamitic (rod-shaped) liquid crystals, increasing the alkyl chain length has the following effects:
-
Melting Point: The melting point (solid to liquid crystal or isotropic liquid transition) does not always follow a linear trend. It often exhibits an "odd-even" effect, where members with an even number of carbon atoms in the alkyl chain have higher melting points than their odd-numbered counterparts.
-
Clearing Point: The clearing point (liquid crystal to isotropic liquid transition temperature, T_N-I) is a measure of the thermal stability of the mesophase. Initially, the clearing point tends to increase with chain length as the increased molecular length and polarizability enhance the anisotropic intermolecular interactions that stabilize the liquid crystalline phase. However, after a certain chain length, the increasing flexibility of the alkyl chain can disrupt the parallel alignment of the molecules, leading to a decrease in the clearing point.
-
Mesophase Type: Longer alkyl chains tend to promote the formation of more ordered smectic phases over the nematic phase. The increased van der Waals forces between the longer chains favor a layered arrangement.
Quantitative Comparison of a Related Homologous Series: 4'-n-alkyl-4-cyanobiphenyls (nCBs)
To illustrate the quantitative impact of the alkyl chain, the following table summarizes the dielectric properties of the nCB homologous series. These compounds share a similar biphenyl core and exhibit a strong positive dielectric anisotropy due to the polar cyano group.
| Compound | n | T_N-I (°C) | ε_parallel (at T_N-I - 5°C) | ε_perpendicular (at T_N-I - 5°C) | Dielectric Anisotropy (Δε) |
| 5CB | 5 | 35.0 | 17.5 | 6.7 | +10.8 |
| 6CB | 6 | 29.0 | 16.8 | 6.5 | +10.3 |
| 7CB | 7 | 42.0 | 16.0 | 6.2 | +9.8 |
| 8CB | 8 | 40.4 | 15.5 | 6.0 | +9.5 |
Data sourced from Pramana, Vol. 8, No. 5, 1977, pp 447-453.[1]
As the table shows, for the nCB series, both the principal dielectric constants and the dielectric anisotropy decrease with increasing alkyl chain length.[1] This is attributed to the fact that the longer, non-polar alkyl chain contributes less to the overall polarizability along the molecular axis compared to the highly polar cyano group.
Influence of Core Structure on Viscosity and Dielectric Anisotropy
The presence of the cyclohexane ring in the propylcyclohexyl biphenyl structure significantly influences the material's properties compared to a purely aromatic biphenyl core.
-
Viscosity: The inclusion of aliphatic rings like cyclohexane generally leads to a reduction in the viscosity of the liquid crystalline phase.[2] This is a desirable property for applications requiring fast switching times, such as in display devices.
-
Dielectric Anisotropy: The dielectric anisotropy (Δε) is a critical parameter for electro-optical applications. It is the difference between the dielectric permittivity parallel (ε_parallel) and perpendicular (ε_perpendicular) to the director. A large positive Δε is often required for twisted nematic (TN) displays. The propylcyclohexyl biphenyl core, when combined with a polar terminal group, can exhibit a significant dielectric anisotropy.
Logical Relationship of Molecular Structure and Liquid Crystal Properties
The following diagram illustrates the general correlations between modifications to the molecular structure of calamitic liquid crystals and their resulting properties.
Experimental Protocols
The characterization of liquid crystal properties relies on a suite of standard analytical techniques.
Phase Transition Temperature Determination
-
Differential Scanning Calorimetry (DSC): This is a primary technique for determining the temperatures and enthalpies of phase transitions.
-
Methodology: A small, precisely weighed sample (typically 1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak maximum is typically taken as the transition temperature.
-
-
Polarized Optical Microscopy (POM): This technique allows for the visual identification of different liquid crystal phases based on their unique optical textures.
-
Methodology: A small amount of the sample is placed between two glass slides and positioned on a hot stage with precise temperature control. The sample is observed through a microscope equipped with crossed polarizers. As the temperature is changed, the transitions between different mesophases (e.g., nematic, smectic) and the isotropic liquid can be identified by distinct changes in the observed texture.
-
Dielectric Anisotropy Measurement
-
Dielectric Spectroscopy: This method measures the capacitance of a liquid crystal cell at different frequencies and with different molecular alignments to determine the dielectric permittivity.
-
Methodology: The liquid crystal material is introduced into a specialized cell consisting of two parallel conductive plates (e.g., ITO-coated glass) with a known spacing. For measuring ε_parallel, the molecules are aligned parallel to the applied electric field, typically achieved by surface treatment of the plates and applying a strong magnetic or electric field. For ε_perpendicular, the molecules are aligned perpendicular to the field. The capacitance of the cell is measured using an LCR meter, and the dielectric permittivity is calculated. The dielectric anisotropy is then determined as Δε = ε_parallel - ε_perpendicular.
-
Viscosity Measurement
-
Rotational Viscometry: This technique measures the torque required to rotate a spindle in the liquid crystal sample at a constant angular velocity.
-
Methodology: The liquid crystal sample is placed in a temperature-controlled sample holder. A cone-plate or parallel-plate geometry is often used. The viscosity is determined by measuring the shear stress as a function of the shear rate. For anisotropic liquid crystals, different viscosity coefficients (e.g., Miesowicz viscosities) can be determined by controlling the alignment of the liquid crystal director relative to the flow and velocity gradient directions, often with the aid of a magnetic field.
-
Conclusion
The molecular structure of propylcyclohexyl biphenyls is a key determinant of their liquid crystal properties. The length of the terminal alkyl chain significantly influences the thermal stability and the type of mesophase formed. The presence of the propylcyclohexyl group generally leads to lower viscosity compared to purely aromatic systems. By systematically modifying these structural features, it is possible to fine-tune the material's properties to meet the specific demands of various applications. The experimental protocols outlined provide a robust framework for the characterization of these and other novel liquid crystalline materials.
References
A Comparative Guide to Analytical Standards for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This guide provides a comparative analysis of available analytical standards for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a crucial reference material for researchers, scientists, and professionals in drug development and materials science. The document outlines the specifications of commercially available standards, offers a detailed experimental protocol for their analysis, and visualizes key workflows.
Introduction to Analytical Standards
Analytical standards are highly purified compounds essential for the calibration of analytical instruments, validation of methods, and ensuring the accuracy and reproducibility of experimental results.[1] In the pharmaceutical and chemical industries, these standards are fundamental for quality control, verifying the identity, purity, and potency of substances.[2][3] The quality of an analytical standard is defined by its purity, traceability, stability, and a comprehensive Certificate of Analysis (CoA).[1]
Comparison of Commercially Available Standards
This compound (CAS No: 87260-24-0) is available from several suppliers as an analytical reagent.[4][5][6][7] While direct head-to-head performance data is not publicly available, a comparison of their product specifications provides valuable insights for selection. The following table summarizes the key characteristics of these standards based on supplier information.
| Supplier | Product Number | Purity Specification | Method of Analysis | Physical Form | Molecular Weight |
| Supplier A (AMI Scientific/TCI) | Not Specified | >98.0% | GC | Not Specified | 296.43 |
| Supplier B (Lab Pro Inc) | F1103-5G | Min. 98.0% | GC | Solid | 296.43 |
| Supplier C (CookeChem) | Not Specified | 98% | Not Specified | Not Specified | 296.42 |
Note: This data is compiled from publicly available product listings. For detailed specifications, it is essential to consult the Certificate of Analysis for a specific lot.
Alternative and Related Compounds
For certain analytical applications, such as method development or as internal standards, structurally related compounds may be considered. These are not direct replacements for the certified standard but can be useful in specific contexts.
| Compound Name | CAS Number | Key Differences |
| 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 85312-59-0 | Contains an additional fluorine atom on the biphenyl ring.[8][9] |
| 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | 81793-59-1 | Features a pentyl group instead of a propyl group on the cyclohexane ring.[10] |
| 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl | 106349-49-9 | Includes an additional fluorine atom and a pentylcyclohexyl group.[11] |
Experimental Protocols
A robust analytical method is crucial for the verification and application of an analytical standard. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of biphenyl compounds due to their volatility and thermal stability.[12]
Representative GC-MS Protocol for the Analysis of this compound
This protocol is a representative method adapted from established practices for the analysis of biphenyl and related compounds.[13][14][15]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the analytical standard.
-
Dissolve in a suitable solvent (e.g., Toluene, Dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions as necessary to achieve the desired concentration for calibration curve construction.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Capillary Column | HP-5MS (or equivalent poly(5%-phenyl methyl)siloxane phase), 30 m x 0.25 mm x 0.25 µm |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 60 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, hold for 10 min |
| MS Interface Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 45-500 |
3. Data Analysis:
-
The mass spectrum is expected to show a prominent molecular ion peak at m/z 296.4.
-
Characteristic fragmentation patterns for the biphenyl and propylcyclohexyl moieties should be used for identification.
Visualizations
Workflow for Analytical Standard Qualification and Use
The following diagram illustrates the typical workflow from receiving an analytical standard to its application in sample analysis.
Logical Relationship in Analytical Method Validation
This diagram shows the relationship between the analytical standard and the key parameters of method validation.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Analytical quality control - Wikipedia [en.wikipedia.org]
- 4. labproinc.com [labproinc.com]
- 5. 4-Fluoro-4'-(<i>trans</i>-4-propylcyclohexyl)biphenyl , 98% , 87260-24-0 - CookeChem [cookechem.com]
- 6. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amiscientific.com [amiscientific.com]
- 8. canaanchem.com [canaanchem.com]
- 9. 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl | 85312-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | C23H29F | CID 629669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-4-(trans-4-pentylcyclohexyl)-4'-(trans-4-propylcyclohexyl)biphenyl | 106349-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Characterization Data for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and Other Liquid Crystalline Materials
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of liquid crystalline materials is paramount for their application in various advanced technologies. This guide provides a comparative analysis of the characterization data for 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl against two well-established liquid crystal standards: 4'-n-pentyl-4-cyanobiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). The comparison focuses on data obtained from key analytical techniques used in the characterization of liquid crystals.
Physicochemical Properties and Phase Transitions
The characterization of liquid crystals primarily involves determining their phase transition temperatures and identifying the nature of their mesophases. Techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are fundamental in this process.
Table 1: Comparison of Physical and Thermal Properties
| Property | This compound | 4'-n-pentyl-4-cyanobiphenyl (5CB) | N-(4-methoxybenzylidene)-4-butylaniline (MBBA) |
| Molecular Formula | C₂₁H₂₅F | C₁₈H₁₉N | C₁₈H₂₁NO |
| Molecular Weight | 296.43 g/mol [1] | 249.35 g/mol | 267.37 g/mol |
| CAS Number | 87260-24-0[1] | 40817-08-1 | 26227-73-6 |
| Physical State at RT | Solid[1] | Nematic Liquid Crystal | Nematic Liquid Crystal |
| Melting Point (Cr → N or I) | 106 °C[1] | 22.5 °C (Cr → N)[2] | ~22 °C (Cr → N) |
| Clearing Point (N → I) | Not explicitly found | 35.0 °C (N → I)[2] | ~47 °C (N → I) |
Experimental Characterization Data
Differential Scanning Calorimetry (DSC)
DSC is a crucial technique for measuring the heat flow associated with phase transitions in a material as a function of temperature. The resulting thermogram provides precise temperatures and enthalpies of these transitions.
While a specific DSC thermogram for this compound was not found in the public domain, the reported melting point of 106 °C suggests a transition from a crystalline solid to either a liquid crystalline phase or an isotropic liquid.[1]
For comparison, the DSC thermogram of 5CB clearly shows two distinct endothermic peaks upon heating. The first peak at approximately 22.5 °C corresponds to the melting from the crystalline (Cr) phase to the nematic (N) phase, and the second, smaller peak at 35.0 °C represents the transition from the nematic phase to the isotropic (I) liquid phase.[2]
Polarized Optical Microscopy (POM)
POM is an essential tool for the visual identification of liquid crystalline phases based on their unique optical textures.
In contrast, 5CB is well-known to exhibit a nematic phase at room temperature, which is characterized by a "marbled" or "threaded" texture under a polarizing microscope. These textures arise from the long-range orientational order of the molecules.
MBBA also displays a nematic phase at room temperature, with its characteristic textures readily observable by POM.
Experimental Protocols
The following are generalized protocols for the characterization techniques discussed.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:
-
Equilibration at a temperature below the lowest expected transition.
-
Heating at a constant rate (e.g., 5-10 °C/min) to a temperature above the highest expected transition (the isotropic phase).
-
Holding at the high temperature for a few minutes to ensure complete melting.
-
Cooling at the same constant rate back to the starting temperature.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the DSC thermogram. The enthalpy of each transition is calculated from the area under the corresponding peak.
Polarized Optical Microscopy (POM) Protocol
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide.
-
Cover Slip: A cover slip is placed over the sample, and the slide is heated on a hot stage to the isotropic phase to ensure a uniform thin film.
-
Cooling and Observation: The sample is then slowly cooled while being observed through a polarizing microscope with crossed polarizers.
-
Texture Identification: The different liquid crystalline phases are identified by their characteristic optical textures that appear as the sample cools from the isotropic liquid and passes through its various mesophases. A camera attached to the microscope is used to capture images of these textures at different temperatures.
Data Visualization
To illustrate the workflow for characterizing liquid crystalline materials, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a fluorinated organic compound. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.
Chemical Safety and Property Data
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 87260-24-0[1] |
| Molecular Formula | C₂₁H₂₅F[2] |
| Molecular Weight | 296.43 g/mol [1] |
| Physical State | Solid[1] |
| Appearance | White to off-white solid[1][3][4] |
| Melting Point | 106 °C[1] |
| Key Hazard | Halogenated Organic Compound[5][6][7] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. As this compound is a halogenated organic substance, it requires special handling to prevent environmental contamination and to comply with hazardous waste regulations.[5][6][7]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.[4]
2. Waste Segregation:
-
It is crucial to segregate halogenated organic waste from all other waste streams.[5][6][7]
-
Do not mix with non-halogenated organic solvents, aqueous waste, acids, bases, or heavy metal waste.[5][8]
3. Waste Collection:
-
Use a dedicated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."[4][6][7]
-
The container must be chemically compatible with the waste. Polyethylene or glass containers are generally suitable.
-
Ensure the container is kept closed except when adding waste to prevent the release of vapors.[7]
4. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, such as "Halogenated Organic Waste" and the specific chemical name: "this compound."[7][8]
-
Include the approximate quantities of the waste material.
5. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
The storage area should be well-ventilated.
6. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][9]
7. Spill Management:
-
In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[4]
-
Avoid generating dust from the solid material.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated organic compounds.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. uwlax.edu [uwlax.edu]
Essential Safety and Logistics for Handling 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No: 87260-24-0). The following procedures are designed to ensure safe handling and proper disposal of this compound.
Chemical Properties:
While one supplier indicates this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care, as related biphenyl compounds can cause skin and eye irritation[3].
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles[4][5] | Nitrile or neoprene gloves[4][6] | Laboratory coat[5][7] | Recommended if handling large quantities or if dust is generated; use a NIOSH-approved respirator[4] |
| Running reactions and transfers | Chemical splash goggles[4][5] | Nitrile or neoprene gloves[4][6] | Laboratory coat or chemical-resistant apron[5][7] | Not generally required if performed in a certified chemical fume hood |
| Handling spills | Chemical splash goggles and face shield[4][7] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls[7] | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Waste disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handling sealed waste containers |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][8].
2. Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation of any dust particles.
-
Use anti-static measures when handling the powdered form to prevent dispersal.
-
Clean all spatulas and weighing boats thoroughly after use.
3. Reaction Setup and Execution:
-
Set up all reactions within a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
When transferring the compound, use techniques that minimize the generation of dust.
-
After the reaction is complete, allow the equipment to cool to room temperature before dismantling.
4. Spill Management:
-
In case of a small spill, absorb the material with inert absorbent pads[8].
-
Place the used absorbent material in a sealed, labeled container for disposal as halogenated organic waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately[8].
Disposal Plan
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste. Improper disposal, such as discarding in regular trash or down the drain, is prohibited[8][10].
Waste Segregation:
Proper segregation of chemical waste is crucial for safety and efficient disposal. This compound and materials contaminated with it should be collected as halogenated organic waste.
| Waste Stream | Description | Container Type | Labeling |
| Halogenated Organic Solids | Solid this compound, contaminated gloves, weigh boats, and absorbent pads. | Lined, sealed container compatible with chemical waste. | "Hazardous Waste: Halogenated Organic Solids" with a full list of contents. |
| Halogenated Organic Liquids | Solutions containing this compound and other halogenated solvents. | Clearly labeled, sealed waste container for halogenated solvents[8][11]. | "Hazardous Waste: Halogenated Organic Liquids" with a full list of contents and approximate percentages[12]. |
| Non-Halogenated Organic Liquids | Any non-halogenated solvents used in the process that are not mixed with the title compound. | Separate, clearly labeled waste container for non-halogenated solvents[10][12]. | "Hazardous Waste: Non-Halogenated Organic Liquids" with a full list of contents. |
Disposal Procedure:
-
Collect all waste in appropriately labeled, sealed containers.
-
Do not mix halogenated and non-halogenated waste streams[10][12].
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department. The primary disposal method for halogenated organic waste is incineration[10][13].
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of the compound.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wm.edu [wm.edu]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
